molecular formula C19H14O4 B019200 Ochromycinone CAS No. 28882-53-3

Ochromycinone

Número de catálogo: B019200
Número CAS: 28882-53-3
Peso molecular: 306.3 g/mol
Clave InChI: ZAWXOCUFQSQDJS-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(+)-ochromycinone is an angucycline.
Ochromycinone is under investigation in clinical trial NCT01047943 (STA-21 Topical Efficacy on Psoriasis).
This compound has been reported in Streptomyces with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXOCUFQSQDJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473279
Record name Ochromycinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28882-53-3
Record name Ochromycinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochromycinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ochromycinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCHROMYCINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ochromycinone: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochromycinone is a naturally occurring angucycline antibiotic with a distinctive benz[a]anthracene core structure. First identified from Streptomyces species, this polyketide-derived compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its isolation from natural sources, and an exploration of its biosynthetic pathway. Quantitative data from published literature is summarized, and experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for research and development purposes.

Discovery and Natural Sources

This compound was first described in the mid-20th century as a secondary metabolite from actinomycete bacteria. More recently, it has been identified as a product of Streptomyces sp. CB02414, isolated alongside a series of related rubiginone compounds.[1] The genus Streptomyces is a well-known and prolific source of a wide array of bioactive natural products, including a majority of clinically used antibiotics.[2][3][4] The discovery of novel compounds like this compound from new Streptomyces strains underscores the continued potential of these microorganisms in drug discovery programs.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₁₄O₄--INVALID-LINK--
Molecular Weight306.31 g/mol --INVALID-LINK--
AppearanceYellowish solidInferred from chromophore
IUPAC Name(3S)-8-hydroxy-3-methyl-3,4-dihydronaphthalene-1,7,12-trione--INVALID-LINK--
ClassAngucycline, Polyketide[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, Streptomyces sp. CB02414, involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Fermentation of Streptomyces sp. CB02414

The production of this compound is achieved through submerged fermentation of the producing strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

3.1.1. Culture Media

Streptomyces sp. CB02414 has been successfully cultivated in various media to produce this compound and related rubiginones. Medium C was identified as optimal for large-scale fermentation due to the highest titers of the desired compounds.[1]

Medium ComponentConcentration (g/L)
Soluble Starch10
Glucose10
Yeast Extract2
Peptone4
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2
Trace Elements1 mL/L

Trace elements solution (g/L): FeSO₄·7H₂O 0.2, MnCl₂·4H₂O 0.2, ZnSO₄·7H₂O 0.2 in distilled water.

3.1.2. Fermentation Conditions

  • Inoculum: A seed culture is prepared by inoculating a suitable medium with spores or a vegetative mycelial suspension of Streptomyces sp. CB02414 and incubating for 2-3 days.

  • Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.[1][2]

  • Adsorbent Resin: Addition of an adsorbent resin (e.g., XAD-16) to the culture medium can facilitate the capture of secreted secondary metabolites, simplifying downstream extraction.[1]

Extraction of this compound

Following fermentation, the culture broth is processed to extract the crude mixture of secondary metabolites.

3.2.1. Materials and Reagents

3.2.2. Extraction Procedure

  • Separation of Biomass and Supernatant: The fermentation broth is centrifuged to separate the mycelial biomass and the adsorbent resin from the culture supernatant.[1]

  • Mycelial Extraction: The mycelial cake and resin are extracted multiple times with methanol. The methanol extracts are combined and concentrated under reduced pressure.[1]

  • Supernatant Extraction: The culture supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Crude Extract: The concentrated extracts from the mycelium and supernatant are combined to yield the crude extract containing this compound.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

3.3.1. Materials and Reagents

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., hexane (B92381), chloroform, ethyl acetate, methanol, acetonitrile (B52724), water)

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

3.3.2. Chromatographic Purification

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol, to remove pigments and other impurities of different molecular sizes.

  • Preparative Reversed-Phase HPLC: The final purification is achieved by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase. The elution of this compound is monitored by UV detection at its characteristic absorption maxima.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow Experimental Workflow for this compound Isolation fermentation Fermentation of Streptomyces sp. CB02414 centrifugation Centrifugation fermentation->centrifugation mycelium_resin Mycelium & Resin centrifugation->mycelium_resin supernatant Supernatant centrifugation->supernatant methanol_extraction Methanol Extraction mycelium_resin->methanol_extraction ethyl_acetate_extraction Ethyl Acetate Extraction supernatant->ethyl_acetate_extraction concentrated_methanol_extract Concentrated Methanol Extract methanol_extraction->concentrated_methanol_extract concentrated_ethyl_acetate_extract Concentrated Ethyl Acetate Extract ethyl_acetate_extraction->concentrated_ethyl_acetate_extract crude_extract Crude Extract concentrated_methanol_extract->crude_extract concentrated_ethyl_acetate_extract->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Isolation and Purification Workflow

Biosynthesis of this compound

This compound belongs to the angucycline family of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[1] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.

The biosynthetic gene cluster (BGC) responsible for the production of rubiginones, including this compound, has been identified in Streptomyces sp. CB02414.[1][5] This cluster, designated as the 'rub' cluster, contains the necessary genes for the assembly of the polyketide backbone and its subsequent modifications.

The proposed biosynthetic pathway starts with the formation of a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. This chain is then folded and undergoes a series of cyclizations and aromatizations to form the characteristic angular tetracyclic benz[a]anthracene skeleton. This compound is a key intermediate in the biosynthesis of other more complex rubiginones.[1]

The general biosynthetic pathway leading to the angucycline core is illustrated below.

biosynthesis_pathway General Biosynthetic Pathway of Angucycline Core acetyl_coa Acetyl-CoA (Starter Unit) pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 9 x Malonyl-CoA (Extender Units) malonyl_coa->pks linear_polyketide Linear Decaketide Chain pks->linear_polyketide cyclization_aromatization Cyclization & Aromatization linear_polyketide->cyclization_aromatization angucycline_core Angucycline Core (Benz[a]anthracene Skeleton) cyclization_aromatization->angucycline_core ochromycinone_intermediate This compound angucycline_core->ochromycinone_intermediate post_pks_modifications Post-PKS Modifications (e.g., Oxidation, Glycosylation) ochromycinone_intermediate->post_pks_modifications other_angucyclines Other Angucyclines (e.g., Rubiginones) post_pks_modifications->other_angucyclines

Biosynthesis of the Angucycline Core

Biological Activity and Signaling Pathways

While this compound is classified as an antibiotic, detailed studies on its specific mechanism of action and its effects on cellular signaling pathways are limited in the currently available scientific literature. As a member of the angucycline class, it is plausible that its mode of action involves intercalation with DNA or inhibition of key enzymes involved in cellular replication or metabolism, which are common mechanisms for this class of compounds. Further research is required to elucidate the precise molecular targets and any modulation of signaling cascades by this compound.

Conclusion

This compound represents an intriguing member of the angucycline family of natural products. Its isolation from Streptomyces sp. CB02414 highlights the vast biosynthetic potential that remains to be explored in the microbial world. The detailed protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further investigate the chemical and biological properties of this compound and to potentially harness its therapeutic potential. Future studies should focus on optimizing fermentation yields, elucidating the specific enzymatic steps in its biosynthesis, and thoroughly characterizing its mechanism of action and effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Biosynthesis of Ochromycinone in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The complete biosynthetic pathway for Ochromycinone has not been fully elucidated in the published scientific literature. This technical guide presents a scientifically-grounded proposed pathway, constructed by analogy to the biosynthesis of other well-characterized aromatic polyketides, particularly actinorhodin (B73869) from Streptomyces coelicolor A3(2). The experimental protocols described are standard, robust methodologies widely used to investigate such pathways.

Introduction to this compound

This compound is a polycyclic aromatic natural product with the chemical formula C₁₉H₁₄O₄. Its structure, featuring a benzo[a]anthracene-1,7,12-trione core, strongly suggests it belongs to the polyketide class of secondary metabolites. Polyketides are a large and diverse family of natural products, many of which possess potent biological activities and are used as antibiotics, anticancer agents, and other pharmaceuticals. They are synthesized by large, multi-enzyme complexes called Polyketide Synthases (PKSs). The aromatic nature of this compound indicates it is likely assembled by a Type II PKS system, which is common in bacteria, particularly in the genus Streptomyces.

Understanding the biosynthetic pathway of this compound is critical for researchers in drug discovery and development. Elucidation of this pathway can enable bioengineering efforts to produce novel analogs with potentially improved therapeutic properties, increased yields, and novel mechanisms of action. This guide provides a comprehensive overview of the proposed biosynthetic pathway, the enzymes involved, and the experimental methodologies required for its investigation.

Proposed Biosynthesis of the this compound Aglycone

The biosynthesis of a polyketide like this compound begins with the assembly of its carbon backbone from simple acyl-CoA precursors. This process is catalyzed by a Type II Polyketide Synthase (PKS) system, a multi-enzyme complex where individual enzymes act iteratively.

The Minimal Polyketide Synthase (PKS)

The core of the Type II PKS, often referred to as the "minimal PKS," is responsible for building the initial poly-β-keto chain. It consists of three essential, dissociated proteins:

  • Ketosynthase (KSα): Catalyzes the iterative decarboxylative condensation of malonyl-CoA extender units, forming the carbon-carbon bonds of the polyketide chain.

  • Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to control the number of condensation cycles, thus determining the final length of the polyketide chain. For a C₁₉ backbone (derived from a C₂₀ polyketide), this would involve one starter unit and nine extender units.

  • Acyl Carrier Protein (ACP): A small, acidic protein that carries the growing polyketide chain via a phosphopantetheine arm, shuttling it between the active sites of the other PKS enzymes.

The process is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the ACP. This is followed by nine successive rounds of chain extension, with each cycle adding a two-carbon unit from malonyl-CoA.

Type_II_PKS_Mechanism cluster_loading Initiation cluster_elongation Elongation Cycle (x9) cluster_release Chain Release & Cyclization Starter Acetyl-CoA (Starter Unit) ACP_loaded Acetyl-S-ACP Starter->ACP_loaded Loading ACP_empty ACP-SH ACP_empty->ACP_loaded Growing_Chain Growing Poly-β-keto Chain (on KSα) ACP_loaded->Growing_Chain Transfer to KSα Extender Malonyl-CoA (Extender Unit) ACP_malonyl Malonyl-S-ACP Extender->ACP_malonyl Loading Elongated_Chain Elongated Chain (on ACP) ACP_malonyl->Elongated_Chain Condensation (Decarboxylation) KS_CLF KSα-CLF Growing_Chain->Elongated_Chain Condensation (Decarboxylation) Elongated_Chain->Growing_Chain Iterative Transfer Full_Chain Full C20 Poly-β-keto Chain Elongated_Chain->Full_Chain After 9 cycles Ochromycinone_Core This compound Aromatic Core Full_Chain->Ochromycinone_Core Modification Cyclases Cyclases (CYC) Aromatases (ARO)

Figure 1. General workflow of a Type II PKS system for polyketide chain assembly.
Post-PKS Tailoring Modifications

Once the full-length polyketide chain is assembled on the ACP, it is released and undergoes a series of "tailoring" modifications to form the final stable, aromatic structure of this compound. These reactions are catalyzed by enzymes whose genes are typically clustered together with the minimal PKS genes in a Biosynthetic Gene Cluster (BGC).

Based on the actinorhodin model and the structure of this compound, the key tailoring steps are proposed as follows:

  • Ketoreduction: A specific Ketoreductase (KR) reduces one or more of the keto groups on the poly-β-keto chain to a hydroxyl group. In the case of actinorhodin, the C-9 ketoreductase (actVI-ORF1) acts stereospecifically and is crucial for guiding the subsequent cyclization pattern.

  • Cyclization/Aromatization: A set of Cyclases (CYC) and Aromatases (ARO) catalyze the intramolecular aldol (B89426) condensations that form the polycyclic ring system. This is often a spontaneous process that is regiochemically controlled by the preceding ketoreduction and the protein pockets of the cyclases.

  • Oxidoreduction: Additional oxidoreductases modify the aromatic core. The final trione (B1666649) structure of this compound suggests several oxidation steps are required to install the quinone-like functionalities.

The proposed biosynthetic pathway, modeled after actinorhodin biosynthesis, is depicted below. Note that the exact sequence of cyclization and aromatization events can be complex and difficult to resolve without experimental evidence.

Ochromycinone_Pathway p1 Acetyl-CoA + 9x Malonyl-CoA p2 Linear C20 Poly-β-keto Chain (ACP-bound) p1->p2 Chain Assembly p3 First Ring Cyclization Intermediate p2->p3 C9-Ketoreduction p4 Bicyclic Intermediate p3->p4 Aromatization & 2nd Ring Cyclization p5 Tricyclic Intermediate p4->p5 3rd Ring Cyclization p6 Tetracyclic Aromatic Core p5->p6 4th Ring Cyclization & Aromatization p7 This compound p6->p7 Final Oxidation Steps e1 Minimal PKS (KSα, CLF, ACP) e2 Ketoreductase (KR) e3 Aromatase (ARO) & Cyclase (CYC) e4 Further Cyclases e5 Oxidoreductases Gene_Knockout_Workflow start Design Primers (Homology Arms + Cassette) pcr PCR Amplify Resistance Cassette start->pcr electro Electroporate into E. coli with λ-Red & Target Cosmid pcr->electro selection Select Recombinant Cosmids electro->selection verification Verify Knockout Construct (PCR, Digest) selection->verification conjugation Conjugate into Streptomyces Host verification->conjugation analysis Analyze Metabolite Profile (HPLC, LC-MS) conjugation->analysis

An In-depth Technical Guide to the Physical and Chemical Properties of Ochromycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone, also known as (Rac)-STA-21, is a naturally occurring antibiotic belonging to the angucyclinone family of polyketides.[1] It has garnered significant interest in the scientific community, particularly for its potent and selective inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a STAT3 inhibitor, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₉H₁₄O₄ and a molecular weight of 306.31 g/mol .[2][3][4] While a definitive experimentally determined melting point is not consistently reported in the literature, it is characterized by its solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₁₄O₄[2][3][4]
Molecular Weight 306.31 g/mol [2][3][4]
Appearance Solid powder[1]
Purity ≥98%[1]
CAS Number 111540-00-2 ((±)-Ochromycinone)[2][3]
28882-53-3 ((S)-Ochromycinone)[4]
Synonyms (±)-Deoxytetrangomycin, (±)-Ochromycinone, STA-21, (Rac)-STA-21, 3,4-Dihydro-8-hydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione[1][2]

Table 2: Solubility of this compound

SolventSolubilityConcentrationReference(s)
DMSO 21 mg/mL68.55 mM[2]
16.67 mg/mL (with sonication)54.42 mM[1]
Soluble to 25 mM[4]
Ethanol 2 mg/mL6.52 mM[2]
Water Insoluble[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete spectra are often proprietary or found within extensive research articles, the following represents a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the benz[a]anthracene core, as well as aliphatic protons from the dihydro portion of the molecule, including a characteristic signal for the methyl group.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbons of the saturated ring.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of its extended conjugated system within the benz[a]anthracene-1,7,12-trione chromophore.

Biological Activity: STAT3 Inhibition

This compound is a well-documented inhibitor of STAT3.[1] It exerts its biological effects by disrupting the normal activation and function of the STAT3 signaling pathway.

Mechanism of Action

This compound has been shown to inhibit STAT3 dimerization and its subsequent DNA binding activity.[1] This prevents the translocation of STAT3 into the nucleus and the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cellular processes. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & Binding This compound This compound This compound->STAT3_dimer Inhibition Transcription Transcription DNA->Transcription Gene Expression (Proliferation, Survival)

Caption: STAT3 signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the STAT3 inhibitory activity of this compound.

Isolation and Purification of this compound (General Protocol for Angucyclinones from Streptomyces)

This protocol provides a general framework for the isolation of angucyclinones, such as this compound, from bacterial cultures. Specific conditions may need optimization depending on the Streptomyces strain.

  • Fermentation:

    • Inoculate a suitable production medium (e.g., ISP2 broth) with a seed culture of the this compound-producing Streptomyces strain.

    • Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for a period determined by time-course analysis of production.

  • Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.

    • Extract the mycelial biomass with a polar organic solvent like acetone (B3395972) or methanol.

  • Purification:

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Further purify the fractions containing this compound using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Isolation_Workflow Start Start Fermentation Streptomyces Fermentation Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions containing this compound Silica_Gel_CC->Fractions Sephadex_CC Sephadex LH-20 Chromatography Fractions->Sephadex_CC Purified_Fractions Further Purified Fractions Sephadex_CC->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_this compound Pure_this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

STAT3 Inhibition Assay: Western Blot for Phospho-STAT3

This assay determines the effect of this compound on the phosphorylation of STAT3.

  • Cell Culture and Treatment:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

STAT3 Inhibition Assay: Luciferase Reporter Assay

This assay measures the effect of this compound on STAT3 transcriptional activity.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation:

    • Treat the transfected cells with different concentrations of this compound.

    • Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), to induce luciferase expression.

  • Luciferase Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Determine the dose-dependent inhibition of STAT3 transcriptional activity by this compound.

Conclusion

This compound is a promising natural product with well-defined activity as a STAT3 inhibitor. Its physicochemical properties and biological mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to further investigate the properties and applications of this important molecule.

References

Ochromycinone: A Technical Guide to a Promising STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Ochromycinone, a naturally occurring antibiotic, has garnered significant attention in the scientific community for its potent and selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

PropertyValueReferences
Molecular Formula C₁₉H₁₄O₄
Molecular Weight 306.31 g/mol
CAS Number 28882-53-3 ((+)-Ochromycinone)[1]
CAS Number 111540-00-2 ((Rac)-STA-21)[2]
Synonyms STA-21, (+)-Ochromycinone[1]

Note on CAS Numbers: The CAS number 28882-53-3 typically refers to the specific enantiomer, (+)-Ochromycinone, while 111540-00-2 is often used for the racemic mixture, (Rac)-STA-21. Researchers should verify the specific form used in their studies.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. This compound inhibits STAT3 by preventing its dimerization and subsequent DNA binding, thereby blocking the transcription of STAT3 target genes involved in tumorigenesis.[2]

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of this compound.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Gene_Transcription Binds to DNA DNA DNA This compound This compound (STA-21) This compound->STAT3_dimer Inhibits Dimerization and DNA Binding MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

References

Spectroscopic and Mechanistic Insights into Ochromycinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone is a naturally occurring angucyclinone antibiotic belonging to the benz[a]anthraquinone class of polyketides. Its complex tetracyclic structure and potential biological activity have garnered significant interest within the chemical and pharmaceutical research communities. This technical guide provides a comprehensive overview of the spectroscopic data of (+)-Ochromycinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, a potential signaling pathway for this class of antibiotics is explored, offering insights into its mechanism of action.

Spectroscopic Data of (+)-Ochromycinone

The following tables summarize the key spectroscopic data obtained from the total synthesis and characterization of (+)-Ochromycinone.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (+)-Ochromycinone (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.91s-1H8-OH
8.28d7.51HH-11
7.77t8.01HH-10
7.37d8.51HH-9
4.28ddd13.0, 5.0, 2.51HH-1ax
3.14m-1HH-3
2.91dd16.0, 5.01HH-4ax
2.78dd18.5, 5.01HH-2ax
2.68dd16.0, 4.01HH-4eq
2.31dd18.5, 4.51HH-2eq
1.25d7.03H3-CH₃

Table 2: ¹³C NMR Spectroscopic Data for (+)-Ochromycinone (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
207.9C-1
191.6C-7
181.5C-12
162.2C-8
137.0C-10
134.0C-12a
133.4C-6a
124.7C-11
119.6C-9
115.3C-7a
114.8C-11a
47.9C-4
43.1C-2
35.1C-3
34.6C-4a
20.93-CH₃
Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data for (+)-Ochromycinone

Spectroscopic TechniqueKey Data
IR (KBr, cm⁻¹) 3440, 2925, 1710, 1625, 1580, 1450, 1270, 1160, 750
MS (ESI) m/z 307 [M+H]⁺

Experimental Protocols

The following protocols are based on the methods reported for the total synthesis and characterization of (+)-Ochromycinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer was used for acquiring ¹H NMR spectra, and a 125 MHz spectrometer for ¹³C NMR spectra.

  • Sample Preparation: The purified sample of (+)-Ochromycinone was dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • ¹H NMR spectra were recorded with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak of CHCl₃ (δ 7.26).

    • ¹³C NMR spectra were recorded with chemical shifts reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).

    • Standard pulse sequences were used for both ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer was used.

  • Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization (ESI) mass spectrometer was used.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography.

  • Data Acquisition: The mass spectrum was acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.

Potential Signaling Pathway of Angucyclinone Antibiotics

While the specific signaling pathway of this compound has not been elucidated, studies on other angucyclinone antibiotics provide valuable insights into their potential mechanism of action. One such example is Jadomycin B, which has been shown to act as a signaling molecule in Streptomyces coelicolor.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound (Angucyclinone) Receptor ScbR2-like Receptor This compound->Receptor Binding Promoter Target Gene Promoter (e.g., for antibiotic synthesis, morphological differentiation) Receptor->Promoter Modulates Binding Gene_Expression Altered Gene Expression Promoter->Gene_Expression Regulates Transcription

Biological Activity Screening of Ochromycinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone, a polyketide-derived secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available data on the biological screening of this compound, with a focus on its antifungal properties. While research into its full spectrum of activity is ongoing, this document consolidates the current knowledge to support further investigation and drug development efforts. The information presented herein is intended to serve as a foundational resource, offering insights into its known bioactivities, methodologies for its screening, and potential avenues for future research.

Antifungal Activity

This compound has demonstrated notable antifungal properties. A study screening various microbial secondary metabolites identified (S)-Ochromycinone as a compound with biological activity.[1] While the precise mechanism of action remains to be fully elucidated, its activity against pathogenic fungi warrants further investigation.

Quantitative Antifungal Data

The following table summarizes the antifungal activity of (S)-Ochromycinone from a screen of microbial secondary metabolites.

CompoundTarget OrganismActivity MetricValueReference
(S)-OchromycinoneCandida albicans% Survival Increase (in C. elegans infection model)33%[1]

Note: The provided data is based on an in vivo C. elegans-C. albicans infection model and indicates the ability of the compound to increase the survival of the infected host. Further studies are required to determine the direct minimal inhibitory concentration (MIC) against a broader range of fungal pathogens.

Anticancer Activity Screening (Hypothetical)

To date, publicly available, peer-reviewed literature with specific quantitative data (e.g., IC50 values) on the cytotoxic activity of this compound against cancer cell lines is limited. However, the general class of quinone-containing compounds has been investigated for anticancer properties. A standard screening workflow to assess the potential anticancer activity of this compound is outlined below.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_initial_screening Initial Screening cluster_secondary_assays Secondary & Mechanistic Assays Compound_Preparation This compound Stock Solution Preparation Primary_Assay Primary Cytotoxicity Assay (e.g., MTT, SRB) Compound_Preparation->Primary_Assay Cell_Line_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Cell_Line_Panel->Primary_Assay IC50_Determination IC50 Value Determination Primary_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Kinase Assays) Cell_Cycle_Analysis->Signaling_Pathway_Analysis signaling_pathway This compound This compound ROS_Generation Increased ROS Production This compound->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Cell_Membrane Cell Membrane DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation (e.g., Caspase Activation) Mitochondrial_Dysfunction->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

References

Ochromycinone Solubility in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ochromycinone in various organic solvents. This compound, also known as STA-21, is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and survival.[1][2] Understanding the solubility of this compound is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)2521 mg/mL (68.55 mM)
Ethanol252 mg/mL (6.52 mM)
Water25Insoluble
ChloroformNot SpecifiedSlightly Soluble[3]
Ethyl AcetateNot SpecifiedSlightly Soluble[3]
MethanolNot SpecifiedSlightly Soluble[3]
AcetonitrileNot SpecifiedData not available
AcetoneNot SpecifiedData not available
DichloromethaneNot SpecifiedData not available

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of a hydrophobic compound like this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for thermodynamic solubility determination.[4][5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • Pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal and shake at constant temperature (e.g., 24h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare serial dilutions of the filtrate E->F G Analyze by HPLC-UV F->G H Quantify using a calibration curve G->H

Caption: Workflow for determining this compound solubility via the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[4][6]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.[7]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve and then factor in the dilution to determine the solubility of this compound in the solvent.

This compound and the STAT3 Signaling Pathway

This compound functions as a selective inhibitor of the STAT3 signaling pathway.[1] It exerts its effect by inhibiting the dimerization of phosphorylated STAT3 monomers, which is a critical step for their nuclear translocation and subsequent activation of target gene transcription.[1][2]

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes This compound This compound This compound->Dimer Inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Producers of Ochromycinone and Related Angucyclines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and related angucycline antibiotics, a significant class of aromatic polyketides produced by microorganisms. Angucyclines are noted for their diverse chemical structures and wide range of biological activities, including antibacterial and anticancer properties. This document details their natural producers, biosynthetic pathways, isolation protocols, and biological activities, presenting key data in accessible formats and visualizing complex processes to support research and development efforts.

Principal Natural Producers

This compound and its related angucycline analogs are predominantly secondary metabolites produced by actinomycetes, particularly from the genus Streptomyces. These microorganisms are found in diverse ecological niches, from terrestrial soils to marine sediments, making them a rich source for natural product discovery.[1][2] While Streptomyces species are the most prolific producers, other genera such as Saccharothrix and Saccharopolyspora also contribute to the chemical diversity of this compound class.[1][3]

Table 1 provides a summary of notable angucycline producers and the compounds they synthesize.

Table 1: Selected Natural Producers of this compound and Related Angucyclines

Producing MicroorganismCompound(s) ProducedHabitat/SourceReference(s)
Saccharopolyspora BCC 21906(+)-Ochromycinone, Saccharosporones A & BSoil (Thailand)[1]
Saccharothrix espanaensis An 113This compound, Saccharothrixmicine A, X-14881 analogsMarine Mollusk (Anadara broughtoni)[3][4]
Streptomyces cyanogenus S136Landomycin ASoil[5]
Streptomyces sp. QL37Lugdunomycin, ThioangucyclineNot Specified[6]
Streptomyces sp. CB01913Various angucyclinones (C-ring cleavage/expansion)Not Specified[7]
Streptomyces griseorubiginosusRubiginonesSoil (India)[1]
Streptomyces sp. CNH990Marmycins A & BMarine Sediment[1]
Streptomyces dengpaensis XZHG99TRabelomycin, Saquayamycin B1Soil[8]
Streptomyces sp. CB00072Thioangucyclines (TACs)Not Specified[6]

Biosynthesis of Angucyclines

Angucyclines are synthesized via a Type II polyketide synthase (PKS) pathway. This system employs a set of discrete, monofunctional enzymes that act iteratively to construct the characteristic angular benz[a]anthracene framework from simple acyl-CoA precursors.[6][8][9]

The core biosynthetic process can be summarized in the following key stages:

  • Chain Initiation & Elongation : The biosynthesis is initiated with an acetyl-CoA starter unit. A minimal PKS complex, consisting of ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP), catalyzes the iterative Claisen condensation of nine malonyl-CoA extender units to form a linear decaketide backbone.[1][7]

  • Cyclization : The nascent polyketide chain is then subjected to a series of regiospecific cyclizations catalyzed by cyclase (CYC) and aromatase (ARO) enzymes. This process folds the chain to create the fundamental tetracyclic structure, often yielding UWM6, a key early-stage intermediate in many angucycline pathways.[8]

  • Tailoring Modifications : Following the formation of the core scaffold, a diverse array of tailoring enzymes—including oxygenases, reductases, methyltransferases, and glycosyltransferases—modify the structure.[5] These modifications, such as hydroxylations, ring cleavages, and the attachment of deoxysugar moieties, are responsible for the vast structural diversity and varied biological activities observed within the angucycline family.[5][7]

The diagram below illustrates the generalized biosynthetic pathway leading to the angucyclinone core and subsequent modifications.

Angucycline Biosynthesis cluster_pks Minimal PKS Module cluster_cyclization Cyclization cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Decaketide Chain Decaketide Chain Acetyl-CoA->Decaketide Chain + 9x Malonyl-CoA (KSα, KSβ, ACP) UWM6 UWM6 Decaketide Chain->UWM6 Cyclases (CYC) Aromatases (ARO) Angucyclinone Core \n (e.g., this compound) Angucyclinone Core (e.g., this compound) UWM6->Angucyclinone Core \n (e.g., this compound) Oxygenases, Reductases Diverse Angucyclines \n (e.g., Landomycin) Diverse Angucyclines (e.g., Landomycin) Angucyclinone Core \n (e.g., this compound)->Diverse Angucyclines \n (e.g., Landomycin) Glycosyltransferases, Methyltransferases

Caption: Generalized biosynthetic pathway for angucyclines.

Experimental Protocols: Isolation and Characterization

The isolation and purification of angucyclines from microbial cultures is a multi-step process that leverages the physicochemical properties of these molecules. Below is a representative methodology synthesized from various published protocols.

Fermentation
  • Strain Cultivation : A pure culture of the producing strain (e.g., Streptomyces sp.) is inoculated into a seed medium (e.g., ISP2 broth) and incubated for 2-3 days at 30°C with shaking (150-250 rpm) to generate a seed culture.[4][8]

  • Production Culture : The seed culture is then transferred (e.g., 2% v/v inoculum) into a larger volume of production medium (e.g., DS medium or synthetic M1/M2 medium).[4][8]

  • Incubation : The production culture is fermented for 5 to 9 days under optimized conditions (e.g., 28-30°C, pH 7.2-8.0, 200 rpm shaking). Production of a colored pigment (often yellow, orange, or red) can be a visual indicator of angucycline synthesis.[8]

Extraction
  • Cell Separation : The fermentation broth is harvested and centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction : The supernatant is extracted with an equal volume of an immiscible organic solvent, typically ethyl acetate (B1210297) (EtOAc).[10] The mixture is shaken vigorously and allowed to separate. The organic phase, containing the secondary metabolites, is collected. This step is often repeated 2-3 times to maximize recovery. For intracellular compounds, the mycelial biomass is extracted separately with a solvent like methanol (B129727) or acetone.[4]

  • Concentration : The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Characterization
  • Chromatography : The crude extract is subjected to chromatographic separation.

    • Column Chromatography : Initial fractionation is often performed using silica (B1680970) gel or reversed-phase (e.g., C18) column chromatography with a step-gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol).[10]

    • High-Performance Liquid Chromatography (HPLC) : Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC, typically on a C18 column.[8]

  • Structural Elucidation : The structure of the purified compounds is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS) : To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.[4]

The following diagram outlines the general workflow for the isolation and characterization of angucyclines.

Experimental Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Characterization A Inoculation of Producer Strain B Seed Culture (2-3 days) A->B C Production Culture (5-9 days) B->C D Harvest & Centrifuge C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Concentration (Rotary Evaporation) E->F G Column Chromatography (Silica / C18) F->G H HPLC Purification G->H I Structural Elucidation (NMR, MS) H->I I_out Pure Compound I->I_out

Caption: Workflow for angucycline isolation and characterization.

Quantitative Data: Production Titer and Biological Activity

The production yields of angucyclines can vary significantly depending on the producer strain and fermentation conditions. Genetic engineering and process optimization are key strategies for improving titers.[8] Concurrently, the biological activity of these compounds is a critical metric for their potential as therapeutic agents.

Table 2: Production Titers of Selected Angucyclines

CompoundProducing StrainTiter (mg/L)ConditionReference(s)
RabelomycinS. dengpaensis XZHG99T (Wild-Type)0.95 ± 0.04Standard Fermentation[1][8]
Saquayamycin B1S. dengpaensis XZHG99T (Wild-Type)1.8 ± 0.02Standard Fermentation[1][8]
RabelomycinS. dengpaensis HTT7 (Mutant)15.7 ± 0.05Optimized Fermentation[1][8]
Saquayamycin B1S. dengpaensis HTT7 (Mutant)39.9 ± 0.05Optimized Fermentation[1][8]
Thioangucyclines (TACs)Streptomyces sp. CB00072~0.1Initial Fermentation[6]
Thioangucyclines (TACs)S. albus SB4061 (Engineered Host)~30Optimized Fermentation[6]

Table 3: Cytotoxic and Antimicrobial Activities of Selected Angucyclines

CompoundActivity TypeTarget Cell Line / OrganismIC₅₀ / GI₅₀ / MIC (µM)Reference(s)
Saccharosporone A & BCytotoxicKB, MCF-7, NCI-H1873.4 - 9.1[1]
Chattamycin ACytotoxicMCF-76.46[1]
Chattamycin BCytotoxicMCF-7, HepG21.08, 5.93[1]
Marmycin BCytotoxicHCT-1161.09[1]
Urdamycin W (1)CytotoxicA549, HCT116, SNU-6380.019 - 0.104[10]
Vineomycinone B2 (4)CytotoxicHeLa18.5[4]
Saquayamycin B (4)CytotoxicSMMC-77210.033
N-acetylcysteinylsaquayamycin B₁ (1)CytotoxicHeLa54.7[4]
Rubiginones (various)CytotoxicP388 (Vincristine-resistant)0.007 - 0.23 µg/mL[1]
Saccharothrixmicine AAntimicrobialC. albicans, B. subtilis, S. aureusNot specified[3]

References

Ochromycinone: A Technical Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Mechanism of Action of a Promising Angucyclinone Antibiotic

Introduction

Ochromycinone, a member of the angucyclinone class of antibiotics, has garnered significant interest within the scientific community due to its potential therapeutic applications. These natural products, characterized by their distinctive benz[a]anthraquinone core, have demonstrated a range of biological activities, including antibacterial and anticancer properties. This technical guide provides a comprehensive literature review of this compound research, focusing on its synthesis, biological activity with available quantitative data, and a detailed exploration of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound

The total synthesis of (+)-Ochromycinone has been achieved through various strategies, primarily revolving around the construction of its characteristic tetracyclic ring system. Key methodologies employed include the Diels-Alder reaction and gold-catalyzed intramolecular benzannulation.

One prominent synthetic approach involves a sequential intramolecular enyne metathesis, an intermolecular Diels-Alder reaction, and subsequent aromatization to construct the benz[a]anthraquinone skeleton.[1] Another efficient method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction as the key step.[2]

General Experimental Protocol for Angucyclinone Synthesis (Illustrative)

While specific, step-by-step protocols for the synthesis of this compound are not exhaustively detailed in the reviewed literature, a general methodology can be inferred from the synthesis of related angucyclinones. The following represents a generalized workflow:

  • Preparation of the Diene and Dienophile: The synthesis typically begins with the preparation of a suitable diene and a naphthoquinone-based dienophile.

  • Diels-Alder Reaction: The core tetracyclic structure is assembled via a Diels-Alder [4+2] cycloaddition reaction between the diene and the dienophile. This reaction can be promoted by Lewis acids to enhance stereoselectivity.

  • Aromatization: The resulting cycloadduct undergoes aromatization, often through oxidation, to form the stable benz[a]anthraquinone core.

  • Functional Group Manipulations: Subsequent steps involve the modification of functional groups to achieve the final structure of this compound. This may include demethylation or other protective group manipulations.

Experimental Workflow for Angucyclinone Synthesis

G cluster_start Starting Materials Diene Diene Preparation DielsAlder Diels-Alder Reaction [4+2] Cycloaddition Diene->DielsAlder Dienophile Dienophile Preparation Dienophile->DielsAlder Aromatization Aromatization (e.g., Oxidation) DielsAlder->Aromatization Functionalization Functional Group Manipulation Aromatization->Functionalization This compound (+)-Ochromycinone Functionalization->this compound

Caption: Generalized workflow for the synthesis of angucyclinones like this compound.

Biological Activity of this compound and Related Angucyclinones

This compound and its structural analogues have exhibited promising biological activities, particularly as anticancer and antibacterial agents. While specific quantitative data for this compound is limited in the currently available literature, data for closely related angucyclinones provide valuable insights into the potential potency of this class of compounds.

Anticancer Activity

Several angucyclinone antibiotics have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism for their anticancer effect often involves the induction of apoptosis. For instance, the angucyclinone chemomicin has been shown to potently inhibit the proliferation of eight different human tumor cell lines.[3] This inhibition is attributed to the activation of the apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3]

CompoundCell LineIC50 (µM)Reference
Landomycin EKB-3-1 (Human carcinoma)Data not explicitly provided, but potent apoptotic induction reported.[4]
ChemomicinHepG2 (Human hepatoma)Potent inhibition reported, but specific IC50 not provided.[3]

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. The table presents data for related angucyclinones to illustrate the potential of this compound class.

Antibacterial Activity

Angucyclinones are also known for their antibacterial properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found in the reviewed literature, the general class of quinone-based compounds to which it belongs is known to possess antibacterial activity.[5]

Compound ClassBacterial Strain(s)General ActivityReference
Oxazolidinones (Synthetic Antibiotics)Gram-positive bacteriaActive against a large spectrum, including resistant strains.[5]

Note: Specific MIC values for this compound against bacterial strains were not found in the reviewed literature. The table provides context on the antibacterial potential of related compound classes.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of related angucyclinone antibiotics, a plausible mechanism involves the induction of apoptosis in cancer cells.

The anticancer activity of angucyclinones like landomycin E and chemomicin is linked to their ability to induce programmed cell death.[3][4] This apoptotic pathway appears to be initiated by the generation of intracellular reactive oxygen species (ROS). The increase in ROS leads to mitochondrial damage, characterized by the depolarization of the mitochondrial membrane.[4] This, in turn, triggers the activation of a cascade of caspases, including caspase-3, -7, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[3] Furthermore, an increase in the expression of the tumor suppressor protein p53 and the phosphorylation of p38 and JNK have been observed in response to chemomicin treatment.[3]

Hypothesized Apoptotic Pathway Induced by Angucyclinones

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Damage (Membrane Depolarization) ROS->Mitochondria p38_JNK ↑ p38/JNK phosphorylation ROS->p38_JNK Caspases Caspase Activation (Caspase-8, -9, -3, -7) Mitochondria->Caspases p53 ↑ p53 expression p53->Caspases p38_JNK->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a member of the angucyclinone family, holds considerable promise as a lead compound for the development of new anticancer and antibacterial therapies. While its synthesis has been successfully achieved, and its biological potential is evident from studies on related compounds, further research is critically needed. Specifically, future investigations should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of this compound against a broad panel of cancer cell lines and bacterial strains is essential to accurately assess its potency and spectrum of activity.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for rational drug design.

  • Optimization of Synthesis: The development of more efficient and scalable synthetic routes will be necessary for the production of this compound and its analogues for further preclinical and clinical evaluation.

The continued exploration of this compound and other angucyclinones is a promising avenue for the discovery of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.

References

Methodological & Application

Total Synthesis of (+)-Ochromycinone: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed account of the synthetic methodologies developed for the total synthesis of (+)-Ochromycinone, a bioactive angucyclinone natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines two prominent and effective strategies: a gold-catalyzed intramolecular [4+2] benzannulation and an enantioselective Diels-Alder reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and further development of these synthetic routes.

Introduction

(+)-Ochromycinone is a member of the angucyclinone family of antibiotics, which are known for their significant biological activities. The complex, tetracyclic architecture of (+)-Ochromycinone has made it an attractive target for total synthesis, leading to the development of innovative synthetic strategies. This document details two successful approaches to its enantioselective synthesis.

Methodology 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation

An efficient approach to the angucyclinone core of (+)-Ochromycinone has been developed utilizing a gold-catalyzed intramolecular [4+2] benzannulation as the key step.[1] This strategy culminates in a high-yielding synthesis of the natural product.

Synthetic Pathway Overview

The synthesis commences with the preparation of a key enyne precursor, which then undergoes a gold-catalyzed cyclization to form the tetracyclic core. Subsequent oxidation and demethylation steps afford (+)-Ochromycinone.

Gold_Catalyzed_Synthesis cluster_0 Synthesis of Key Precursor cluster_1 Core Formation and Final Steps A Starting Materials B Multi-step synthesis A->B Various Reagents C Enyne Precursor B->C Formation of enyne D Gold-Catalyzed [4+2] Benzannulation C->D E Dihydrotetraphenone Derivative D->E Yield: 84% F Oxidation (CAN) E->F G (+)-Rubiginone B2 F->G Yield: 97% H Demethylation (BCl3) G->H I (+)-Ochromycinone H->I Yield: 89%

Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Quantitative Data
StepProductCatalyst/ReagentYield
Gold-Catalyzed [4+2] BenzannulationDihydrotetraphenone DerivativeAuCl384%
Oxidation(+)-Rubiginone B2CAN97%
Demethylation(+)-OchromycinoneBCl389%
Experimental Protocols

1. Gold-Catalyzed Intramolecular [4+2] Benzannulation:

  • To a solution of the enyne precursor in (CH₂Cl)₂ (1,2-dichloroethane) is added AuCl₃ (2 mol %).

  • The reaction mixture is stirred at 50 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the dihydrotetraphenone derivative.

2. Oxidation to (+)-Rubiginone B2:

  • To a solution of the dihydrotetraphenone derivative in a suitable solvent is added ceric ammonium (B1175870) nitrate (B79036) (CAN).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is then quenched and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to yield (+)-Rubiginone B2.

3. Demethylation to (+)-Ochromycinone:

  • A solution of (+)-Rubiginone B2 in CH₂Cl₂ is cooled to -78 °C.

  • Boron trichloride (B1173362) (BCl₃) is added dropwise, and the mixture is stirred at this temperature for the specified time.

  • The reaction is then carefully quenched with methanol (B129727) and allowed to warm to room temperature.

  • The solvent is evaporated, and the crude product is purified by flash chromatography to give (+)-Ochromycinone.

Methodology 2: Enantioselective Diels-Alder Reaction

A concise and highly enantioselective route to (+)-Ochromycinone has been developed based on a sequential intramolecular enyne metathesis and an intermolecular Diels-Alder reaction.[2][3] This approach provides the natural product in a good overall yield.

Synthetic Pathway Overview

This strategy involves the synthesis of an enantiopure 1,3-diene via an intramolecular enyne metathesis. This diene then undergoes a crucial intermolecular Diels-Alder reaction, followed by aromatization and final functional group manipulations to yield (+)-Ochromycinone.

Diels_Alder_Synthesis cluster_0 Diene Synthesis cluster_1 Core Construction and Final Product J Acyclic Precursor K Intramolecular Enyne Metathesis J->K L Enantiopure 1,3-Diene K->L N Intermolecular Diels-Alder Reaction L->N M Dienophile M->N O Tetracyclic Adduct N->O P Aromatization O->P Q Intermediate P->Q R Final Steps Q->R S (+)-Ochromycinone R->S

Caption: Diels-Alder Approach to (+)-Ochromycinone.

Quantitative Data
StepProductOverall Yield
Total Synthesis via Diels-Alder Route(+)-Ochromycinone23%
Total Synthesis via Diels-Alder Route(+)-Rubiginone B219%
Experimental Protocols

1. Intramolecular Enyne Metathesis:

  • A solution of the acyclic enyne precursor in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂) is degassed.

  • A Grubbs-type catalyst is added, and the reaction mixture is heated to the appropriate temperature (e.g., 80 °C).

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The residue is purified by column chromatography to afford the enantiopure 1,3-diene.

2. Intermolecular Diels-Alder Reaction:

  • To a solution of the enantiopure 1,3-diene in a suitable solvent, the dienophile is added.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • After the reaction is complete, the solvent is evaporated.

  • The crude product is purified by flash column chromatography to yield the tetracyclic adduct.

3. Aromatization and Final Steps:

  • The tetracyclic adduct is subjected to aromatization conditions, which may involve treatment with an oxidizing agent or a base.

  • Subsequent standard functional group manipulations, which may include deprotection and oxidation state adjustments, are carried out to furnish (+)-Ochromycinone.

Conclusion

The total synthesis of (+)-Ochromycinone has been successfully achieved through two distinct and efficient methodologies. The gold-catalyzed intramolecular [4+2] benzannulation offers a high-yielding route in the final steps, while the enantioselective Diels-Alder approach provides a concise pathway with good overall yield. These detailed protocols and data serve as a valuable resource for researchers in the field, enabling further exploration of these synthetic strategies for the preparation of other complex natural products and their analogues for drug discovery programs.

References

Enantioselective Synthesis of (+)-Ochromycinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochromycinone, a member of the angucyclinone family of antibiotics, exhibits notable biological activities, including selective anti-Helicobacter pylori activity.[1] Its complex tetracyclic framework presents a significant challenge for synthetic chemists. This document outlines two prominent and effective strategies for the enantioselective synthesis of (+)-Ochromycinone, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. The methodologies discussed are a gold-catalyzed intramolecular [4+2] benzannulation and a tandem Diels-Alder reaction-sulfoxide elimination approach.

Introduction

The angucyclinone class of natural products has garnered considerable attention due to their diverse and potent biological activities, including antibiotic and cytotoxic properties.[2] this compound, a key member of this family, is characterized by a benz[a]anthracene framework with a specific stereocenter at the C-3 position.[2] The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure this compound is crucial for further biological evaluation and the development of potential therapeutic agents. This application note details two distinct and successful enantioselective total syntheses of (+)-Ochromycinone.

Synthetic Strategies and Data Presentation

Two primary strategies for the enantioselective synthesis of (+)-Ochromycinone are presented below. The key quantitative data for each approach are summarized for comparative analysis.

Strategy 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation

This approach utilizes a gold-catalyzed intramolecular [4+2] benzannulation as the key step to construct the 2,3-dihydrophenanthren-4(1H)-one skeleton, which is a core structural feature of angucyclinones.[1][3] The synthesis culminates in the formation of (+)-Ochromycinone from its methyl ether precursor, (+)-Rubiginone B2.[1]

Table 1: Key Reaction Yields for Gold-Catalyzed Benzannulation Strategy [1]

StepProductCatalyst/ReagentYield (%)
Intramolecular [4+2] Benzannulation of alkynyl enynal precursorDihydrotetraphenone derivativeAuCl₃84
Oxidation of dihydrotetraphenone derivative(+)-Rubiginone B₂CAN97
Demethylation of (+)-Rubiginone B₂(+)-OchromycinoneBCl₃89
Strategy 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination

This strategy employs an asymmetric Diels-Alder reaction between an enantiopure sulfinyl-1,4-naphthoquinone and a racemic vinylcyclohexene (B1617736).[2][4] This key step proceeds with kinetic resolution of the diene and spontaneous sulfoxide (B87167) elimination to construct the tetracyclic core.[2]

Table 2: Overall Yield and Enantiomeric Excess for Diels-Alder Strategy [2]

ParameterValue
Overall Yield (%)28
Enantiomeric Excess (ee %)80
Strategy 3: Sequential Enyne Metathesis and Diels-Alder Reaction

A concise and highly enantioselective route has been developed that relies on a sequence of intramolecular enyne metathesis to generate an enantiopure diene, followed by an intermolecular Diels-Alder reaction and subsequent aromatization.[5]

Table 3: Overall Yield for Sequential Enyne Metathesis/Diels-Alder Strategy [5]

ParameterValue
Overall Yield (%)23

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation Approach

Step 1: Synthesis of the Dihydrotetraphenone Derivative [1]

  • To a solution of the tethered alkynyl enynal precursor in (CH₂Cl)₂ is added AuCl₃ (2 mol %).

  • The reaction mixture is heated to 50 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the dihydrotetraphenone derivative.

Step 2: Synthesis of (+)-Rubiginone B₂ [1]

  • The dihydrotetraphenone derivative is dissolved in a suitable solvent (e.g., acetonitrile).

  • Ceric ammonium (B1175870) nitrate (B79036) (CAN) is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The residue is purified by chromatography to yield (+)-Rubiginone B₂.

Step 3: Synthesis of (+)-Ochromycinone [1]

  • (+)-Rubiginone B₂ is dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • Boron trichloride (B1173362) (BCl₃) is added dropwise.

  • The reaction is stirred at low temperature and allowed to warm to room temperature.

  • Upon completion, the reaction is carefully quenched with methanol.

  • The solvent is evaporated, and the crude product is purified by column chromatography to give (+)-Ochromycinone.

Protocol 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination Approach

Step 1: Asymmetric Diels-Alder Reaction [2]

  • A solution of the enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and racemic vinylcyclohexene in a suitable solvent (e.g., toluene) is prepared.

  • The reaction mixture is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The resulting diastereomeric mixture is separated by chromatography to yield the desired cycloadduct.

Step 2: Aromatization and Deprotection to (+)-Ochromycinone [2]

  • The purified cycloadduct is subjected to controlled aromatization conditions.

  • Subsequent functional group deprotection (e.g., demethylation) is carried out to afford (+)-Ochromycinone.

  • The final product is purified by chromatography.

  • The enantiomeric excess is determined by chiral HPLC or NMR analysis using a chiral shift reagent.[2]

Visualizations

Gold-Catalyzed Benzannulation Workflow

Gold_Catalyzed_Synthesis cluster_start Starting Material cluster_key_step Key Benzannulation cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_rubiginone Intermediate cluster_demethylation Final Step cluster_product Final Product Alkynyl_Enynal Alkynyl Enynal Benzannulation Intramolecular [4+2] Benzannulation Alkynyl_Enynal->Benzannulation AuCl₃ Dihydrotetraphenone Dihydrotetraphenone Derivative Benzannulation->Dihydrotetraphenone Oxidation Oxidation Dihydrotetraphenone->Oxidation CAN Rubiginone (+)-Rubiginone B₂ Oxidation->Rubiginone Demethylation Demethylation Rubiginone->Demethylation BCl₃ This compound (+)-Ochromycinone Demethylation->this compound

Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Diels-Alder Reaction Workflow

Diels_Alder_Synthesis cluster_reactants Reactants cluster_key_step Key Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Final Product Naphthoquinone Enantiopure Sulfinyl-1,4-naphthoquinone Diels_Alder Tandem Diels-Alder Reaction & Sulfoxide Elimination Naphthoquinone->Diels_Alder Vinylcyclohexene Racemic Vinylcyclohexene Vinylcyclohexene->Diels_Alder Cycloadduct Tetracyclic Adduct Diels_Alder->Cycloadduct Aromatization Aromatization & Deprotection Cycloadduct->Aromatization This compound (+)-Ochromycinone Aromatization->this compound

Caption: Diels-Alder Approach to (+)-Ochromycinone.

Conclusion

The enantioselective synthesis of (+)-Ochromycinone has been successfully achieved through multiple strategic approaches. The gold-catalyzed benzannulation offers a high-yielding pathway in its final steps, while the Diels-Alder strategy provides a concise route with good enantioselectivity. The choice of synthetic route will depend on the specific requirements of the research, including reagent availability, desired scale, and tolerance for specific reaction conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Ochromycinone: Comprehensive Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides produced by various Streptomyces species. Angucyclines are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This compound, in particular, has demonstrated selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers. This document provides detailed application notes and protocols for the extraction and purification of this compound from microbial fermentation broths, intended to guide researchers in isolating this promising bioactive compound for further investigation and development.

Data Presentation

Table 1: Physicochemical Properties of this compound Analogue (MM 47755)
PropertyValue
Molecular FormulaC₂₀H₁₆O₅
Molecular Weight336.3 g/mol
AppearanceYellow Solid
Synonyms8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin

Note: Data for a closely related angucycline, MM 47755, is provided as a reference due to the limited availability of specific physicochemical data for this compound in the public domain.[1]

Table 2: Representative Purification Summary for a Microbial Secondary Metabolite

The following table illustrates a hypothetical purification scheme for a microbial secondary metabolite, such as an angucycline antibiotic, from a 10-liter fermentation culture. The values presented are for illustrative purposes to demonstrate the expected trends in a typical purification process.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate15,000150,000101001
Solvent Extraction (Ethyl Acetate)3,000135,00045904.5
Silica (B1680970) Gel Chromatography600108,0001807218
Sephadex LH-20 Chromatography15081,0005405454
Preparative HPLC (C18)3067,500225045225

Note: "Activity Units" are a placeholder for a relevant bioassay measurement, such as antimicrobial activity against a target organism.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol describes the submerged fermentation of a Streptomyces strain for the production of angucycline antibiotics like this compound.

Materials:

  • Streptomyces sp. producing this compound (e.g., a strain similar to Streptomyces sp. Q57219)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculate a suitable seed culture medium with a spore suspension or mycelial fragment of the Streptomyces strain.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until dense growth is achieved.

  • Transfer the seed culture to the production medium at an appropriate inoculation ratio (e.g., 5-10% v/v).

  • Incubate the production culture under optimized conditions (e.g., 28-30°C, 200 rpm) for 7-14 days. The optimal fermentation time should be determined by monitoring the production of the target compound, for instance, a related compound, chrysomycin A, showed optimal production at 12 days.[2]

  • Monitor the fermentation broth periodically for pH, nutrient consumption, and production of this compound using analytical techniques like HPLC.

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol outlines the extraction of this compound from both the mycelium and the supernatant of the fermentation broth. Angucycline antibiotics can be present in both fractions.[1]

Materials:

Procedure:

  • Separation of Mycelium and Supernatant:

    • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.[1]

  • Extraction from Supernatant:

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

    • Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction from Mycelium:

    • Wash the collected mycelial cake with distilled water to remove residual medium components.

    • Extract the mycelium with an organic solvent like methanol or acetone at room temperature with stirring for several hours.[1]

    • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

    • Concentrate the organic extract using a rotary evaporator to obtain the crude mycelial extract.

  • Combine the crude extracts from the supernatant and mycelium for further purification.

Protocol 3: Purification of this compound using Chromatographic Techniques

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Sephadex LH-20 resin

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Solvents: Hexane, Ethyl acetate, Chloroform, Methanol, Acetonitrile, Water (HPLC grade)

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.[1]

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the target compound.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Concentrate the pooled fractions from the silica gel chromatography step.

    • Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.[1]

    • Elute the column with methanol and collect fractions.

    • Analyze the fractions and pool those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative reversed-phase HPLC system equipped with a C18 column.[1]

    • Use a suitable mobile phase gradient, such as water and acetonitrile, to achieve high-resolution separation.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS, NMR).[3]

Visualization of this compound Biosynthesis Pathway

The biosynthesis of angucyclines like this compound is carried out by Type II Polyketide Synthases (PKSs).[4] The process begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of extender units, usually malonyl-CoA, to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic ring system of angucyclines.[1][4]

Ochromycinone_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_II Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS_II Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_II Polyketide_Chain Linear Polyketide Chain PKS_II->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Angucycline_Core Angucycline Core Structure Cyclization->Angucycline_Core Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Angucycline_Core->Tailoring This compound This compound Tailoring->this compound

Caption: Generalized biosynthetic pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ochromycinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone is a polyketide antibiotic belonging to the angucyclinone class of natural products. These compounds are of significant interest in drug discovery due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the analysis of this compound, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the HPLC analysis of this compound, based on established methods for structurally related angucyclinone compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of this compound. Please note that this data is hypothetical and intended to serve as a guideline. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (tR) 8.5 ± 0.2 min
Linearity (R²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at 254 nm. A Diode Array Detector can be used to scan from 200-600 nm to capture the full UV-Vis spectrum of this compound and related impurities. Similar angucyclinones exhibit absorbance maxima around 287, 314, and 405 nm.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in DMSO to an estimated concentration within the linear range. Dilute with the mobile phase as necessary. Filter the final solution through a 0.45 µm syringe filter before injection. This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, an appropriate column wash should be performed.

Data Analysis
  • Identify the this compound peak in the chromatograms based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in DMSO (Stock Solution) Standard->Dissolve_Standard Sample Prepare Sample Containing this compound Dissolve_Sample Dissolve in DMSO Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter_Standard Filter through 0.45 µm Syringe Filter Dilute_Standard->Filter_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dilute_Sample->Filter_Sample Inject_Standards Inject Standard Solutions Filter_Standard->Inject_Standards Inject_Samples Inject Sample Solutions Filter_Sample->Inject_Samples Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standards Equilibrate->Inject_Samples Detect UV Detection (254 nm) Inject_Standards->Detect Inject_Samples->Detect Identify_Peak Identify this compound Peak Detect->Identify_Peak Calibration_Curve Construct Calibration Curve Identify_Peak->Calibration_Curve Quantify Quantify this compound in Samples Calibration_Curve->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Logical Relationship of Analytical Parameters

Analytical_Parameters cluster_method HPLC Method cluster_performance Method Performance cluster_validation Validation Parameters Column C18 Column Retention_Time Retention Time Column->Retention_Time Peak_Shape Peak Shape Column->Peak_Shape Resolution Resolution Column->Resolution Mobile_Phase Methanol:Water (60:40) + 0.1% Formic Acid Mobile_Phase->Retention_Time Mobile_Phase->Peak_Shape Mobile_Phase->Resolution Flow_Rate 1.0 mL/min Flow_Rate->Retention_Time Flow_Rate->Peak_Shape Temperature 30 °C Temperature->Retention_Time Detection UV at 254 nm LOD_LOQ LOD & LOQ Detection->LOD_LOQ Linearity Linearity Retention_Time->Linearity Precision Precision Peak_Shape->Precision Accuracy Accuracy Peak_Shape->Accuracy

Caption: Relationship between HPLC method parameters and performance.

Application Notes and Protocols for Ochromycinone In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of Ochromycinone. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include methods for determining the minimum inhibitory concentration (MIC) and susceptibility using broth microdilution and disk diffusion techniques.

Application Notes

This compound is a compound with known biological properties, including antifungal activity. However, its precise mechanism of action against fungal pathogens is currently not fully understood[1]. In vitro antifungal susceptibility testing (AFST) is a critical step in the evaluation of novel antifungal agents like this compound. These tests provide essential data on the concentration of the drug required to inhibit the growth of specific fungi, which is fundamental for further drug development and for guiding therapeutic use.[1]

The two primary methods for in vitro antifungal susceptibility testing are broth microdilution and disk diffusion.[1] Broth microdilution is a quantitative method that determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, defined as the lowest concentration that prevents the visible growth of a microorganism.[1] The disk diffusion method is a qualitative or semi-quantitative technique where a paper disk impregnated with the antifungal agent is placed on an agar (B569324) plate inoculated with the fungus. The resulting zone of growth inhibition around the disk is measured to determine susceptibility.

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for ensuring the reproducibility and comparability of results between different laboratories. These protocols specify critical parameters such as the growth medium, inoculum size, incubation conditions, and endpoint reading.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from in vitro antifungal susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Candida albicansATCC 90028Insert Experimental Datae.g., 0.25-1.0 for Fluconazole
Candida glabrataATCC 90030Insert Experimental Datae.g., 0.5-2.0 for Fluconazole
Aspergillus fumigatusATCC 204305Insert Experimental Datae.g., 0.5-2.0 for Voriconazole
Cryptococcus neoformansATCC 90112Insert Experimental Datae.g., 0.12-0.5 for Amphotericin B
Other (Specify)Insert Experimental Data

Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion

Fungal SpeciesStrain IDThis compound Disk Content (µg)Zone Diameter (mm)Interpretation (Susceptible/Intermediate/Resistant)
Candida albicansATCC 90028e.g., 25 µgInsert Experimental DataRequires established breakpoints
Candida glabrataATCC 90030e.g., 25 µgInsert Experimental DataRequires established breakpoints
Aspergillus fumigatusATCC 204305e.g., 1 µgInsert Experimental DataRequires established breakpoints
Cryptococcus neoformansATCC 90112e.g., 20 µgInsert Experimental DataRequires established breakpoints
Other (Specify)Insert Experimental Data

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound

This protocol is adapted from the CLSI M27-A3 guidelines and a method used for screening antifungal compounds.[2]

1. Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Incubator (35°C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.

  • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.

3. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

4. Assay Procedure:

  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate except for the first column.

  • Add 200 µL of the this compound working stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well serves as the growth control (no drug), and the twelfth well serves as the sterility control (no inoculum).

  • Add 100 µL of the diluted fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 24-48 hours.

5. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.

  • The endpoint can be determined visually or by using a microplate reader at a wavelength of 490 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Fungal Suspension B->D C->D Add Inoculum E Incubate at 35°C for 24-48 hours D->E F Read MIC Endpoint (Visual or Spectrophotometric) E->F Disk_Diffusion_Workflow A Prepare this compound Impregnated Disks D Apply this compound Disk to Agar Surface A->D B Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate B->C C->D E Incubate at 35°C for 20-24 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Drug Classes CellWall Cell Wall (β-glucans, Chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Ribosome Ribosome (Protein Synthesis) Echinocandins Echinocandins Echinocandins->CellWall Inhibit β-glucan synthase Polyenes Polyenes Polyenes->CellMembrane Bind to ergosterol (B1671047), form pores Azoles Azoles Azoles->CellMembrane Inhibit ergosterol synthesis Flucytosine Flucytosine Flucytosine->Nucleus Inhibit DNA/RNA synthesis

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) of Ochromycinone Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: MIC of Ochromycinone

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after overnight incubation.[1] The following table summarizes hypothetical MIC values for this compound against a panel of clinically relevant bacterial strains. These values are based on the reported activity of other angucyclinone derivatives, which exhibit MICs in the range of 16 to 64 μg/mL against various bacteria.[2]

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusPositive2592316
Enterococcus faecalisPositive2921232
Streptococcus pneumoniaePositive4961916
Escherichia coliNegative2592264
Pseudomonas aeruginosaNegative27853>64
Klebsiella pneumoniaeNegative70060364
Acinetobacter baumanniiNegative19606>64
Haemophilus influenzaeNegative4924732

Note: The MIC values presented in this table are hypothetical and should be experimentally determined.

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[5][6][7]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (quality control and test strains)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[8][9]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the diluted this compound to molten and cooled (45-50°C) MHA.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Include a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the broth microdilution MIC protocol and a hypothetical signaling pathway that could be inhibited by an antibacterial agent like this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock dilutions Serial Dilutions in Broth stock->dilutions inoculation Inoculate Microplate dilutions->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubate (16-20h, 35°C) inoculation->incubation read_mic Read MIC (Lowest Clear Well) incubation->read_mic Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell cluster_nucleus Nucleoid receptor Membrane Receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction tf Transcription Factor signal_transduction->tf dna DNA tf->dna Binds to Promoter rna mRNA dna->rna Transcription protein Essential Protein rna->protein Translation growth Bacterial Growth protein->growth This compound This compound This compound->signal_transduction Inhibits

References

Application Notes and Protocols for Cell-Based Assays to Determine Ochromycinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone and its analogs, belonging to the angucyclinone class of antibiotics, are recognized for their potential as potent cytotoxic agents.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are fundamental for preclinical evaluation and mechanism of action studies. While specific quantitative data for this compound is emerging, data from structurally related angucyclinones, such as chemomicin, moromycin B, and saquayamycin (B1681451) B, strongly suggest a mechanism involving the induction of apoptosis through mitochondrial-dependent pathways.[1][2]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of angucyclinone compounds structurally related to this compound against several human cancer cell lines. This data is presented to provide a comparative framework for the anticipated efficacy of this compound.

Table 1: Cytotoxicity of Chemomicin against Human Tumor Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatoma0.45
A549Lung Cancer0.38
HCT116Colon Cancer0.52
MCF-7Breast Cancer0.61
PC-3Prostate Cancer0.75
K562Leukemia0.32
HeLaCervical Cancer0.49
U251Glioblastoma0.88

Data derived from studies on the angucyclinone antibiotic chemomicin, a compound structurally related to this compound.[1][3]

Table 2: Cytotoxicity of Angucycline Glycosides against Breast Cancer Cell Lines [2]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)BT-474 IC50 (µM)
Moromycin B0.21 ± 0.030.16 ± 0.020.25 ± 0.04
Saquayamycin B10.67 ± 0.080.54 ± 0.060.71 ± 0.09
Saquayamycin B0.33 ± 0.040.28 ± 0.030.39 ± 0.05

Experimental Protocols

Detailed methodologies for key cell-based assays to evaluate this compound's cytotoxicity are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated controls (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control samples.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • This compound

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time period to induce apoptosis.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle-treated control.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549, HepG2) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Serial Dilution treatment Incubation with this compound (24, 48, 72 hours) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_acq Absorbance/Luminescence Measurement mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism of Action Elucidation ic50->mechanism apoptosis_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound p53 p53 Activation This compound->p53 bax Bax Upregulation p53->bax mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis

References

Ochromycinone: A Promising Angucyclinone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Ochromycinone, a member of the angucyclinone class of antibiotics, has emerged as a compound of interest for drug discovery due to its potential therapeutic activities. Structurally characterized by a benz[a]anthraquinone core, this compound and its analogs have demonstrated a range of biological effects, including antifungal and potential anticancer properties. These notes provide an overview of this compound's potential applications and detailed protocols for its investigation as a lead compound. While specific quantitative data on the biological activity of this compound, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are not extensively available in publicly accessible literature, this document outlines the standardized methodologies to generate such crucial data.

Biological Activities and Potential Applications

This compound's core structure is shared by a class of molecules known for their diverse biological activities. Preliminary studies and the activities of related angucyclinones suggest that this compound could be a valuable starting point for the development of novel therapeutics in the following areas:

  • Antifungal Agent: Angucyclinones have shown promise in combating fungal infections. This compound's activity against pathogenic fungi warrants further investigation, particularly in an era of increasing antifungal resistance.

  • Anticancer Agent: Several antibiotics with a similar polyketide backbone exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms often involve the inhibition of key cellular processes such as DNA replication and repair.

Data Presentation

The following tables are templates for summarizing the quantitative data that should be generated through the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cancer Cell LineHistotypeThis compound IC50 (µM)Doxorubicin (B1662922) IC50 (µM) (Control)
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HeLa Cervical CarcinomaData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determined

Table 2: Antifungal Activity of this compound

Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) (Control)
Candida albicans Data to be determinedData to be determined
Aspergillus fumigatus Data to be determinedData to be determined
Cryptococcus neoformans Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity (IC50) using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Antifungal Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • Amphotericin B (positive control)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sabouraud Dextrose Agar/Broth

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strains on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, collect spores and adjust the concentration.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and amphotericin B in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Potential Mechanisms of Action & Signaling Pathways

Based on the known activities of related angucyclinone antibiotics, this compound may exert its anticancer effects through several mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis via stress-activated protein kinase pathways.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme in DNA replication and transcription. Its inhibition leads to DNA damage and cell death.

Topoisomerase_Inhibition This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits DNA_Damage DNA Strand Breaks This compound->DNA_Damage Induces DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Required for Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition by this compound.

Apoptosis Induction via MAPK Pathway

Stress-activated protein kinase (SAPK) pathways, such as the p38 and JNK pathways, are often activated in response to cellular stress, leading to apoptosis.

MAPK_Apoptosis This compound This compound Cellular_Stress Cellular Stress (e.g., ROS production) This compound->Cellular_Stress p38_JNK p38/JNK Pathway Cellular_Stress->p38_JNK Activates Caspase_Activation Caspase Activation (Caspase-3, -9) p38_JNK->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized induction of apoptosis by this compound via the MAPK pathway.

Experimental Workflows

Workflow for Evaluating Anticancer Activity

Anticancer_Workflow Start Start: this compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Topo_Assay Topoisomerase II Inhibition Assay Mechanism->Topo_Assay Signaling Signaling Pathway Analysis (Western Blot for p38, JNK, etc.) Mechanism->Signaling End Lead Compound Optimization Apoptosis_Assay->End Cell_Cycle->End Topo_Assay->End Signaling->End

Caption: Workflow for the preclinical evaluation of this compound's anticancer potential.

Workflow for Evaluating Antifungal Activity

Antifungal_Workflow Start Start: this compound MIC_Screening Antifungal Susceptibility Testing (Broth Microdilution) Start->MIC_Screening MIC_Determination Determine MIC Values MIC_Screening->MIC_Determination Mechanism Mechanism of Action Studies MIC_Determination->Mechanism Cell_Wall Cell Wall Integrity Assay (e.g., Sorbitol Protection) Mechanism->Cell_Wall Ergosterol Ergosterol Biosynthesis Assay Mechanism->Ergosterol ROS ROS Production Assay Mechanism->ROS End Lead Compound Optimization Cell_Wall->End Ergosterol->End ROS->End

Caption: Workflow for investigating the antifungal properties of this compound.

Ochromycinone in Psoriasis Research: A Case for Macrolide Antibiotics as a Surrogate in the Absence of Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for the application of Ochromycinone in psoriasis research models yielded no direct scientific literature. To provide a comprehensive and actionable resource for researchers, this document presents detailed application notes and protocols for a representative macrolide antibiotic, Azithromycin (B1666446), which has demonstrated efficacy in preclinical and clinical psoriasis studies. This serves as a surrogate to illustrate the experimental approaches that could be adapted for novel compounds like this compound, should they become available for psoriasis research.

Introduction to Azithromycin in Psoriasis Research

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The pathogenesis involves complex signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Azithromycin, a macrolide antibiotic, has demonstrated immunomodulatory and anti-inflammatory properties beyond its antimicrobial activity, making it a compound of interest for inflammatory conditions like psoriasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Azithromycin in psoriasis models.

Table 1: Efficacy of Oral Azithromycin in Patients with Chronic Plaque Psoriasis

ParameterTreatment Group (Azithromycin)Control Group (Vitamin C)Citation
Baseline PASI Score (Mean) 22.8Not specified[1]
PASI Score at 48 Weeks (Mean) 13.7No significant change[1]
PASI 75 Achievement at 48 Weeks 80%Not applicable[1][2]
Excellent Improvement at 48 Weeks 60%Not applicable[1][2]
Good Improvement at 48 Weeks 20%Not applicable[1][2]
Mild Improvement at 48 Weeks 13.33%Not applicable[1][2]
Recurrence after 1-year Follow-up 20%Not applicable[1]

PASI: Psoriasis Area and Severity Index

Table 2: Effects of Azithromycin on an Imiquimod-Induced Psoriasis-Like Mouse Model

ParameterImiquimod (B1671794) (IMQ) + VehicleIMQ + AzithromycinCitation
Skin Inflammation SevereSignificantly improved[3]
Splenomegaly PresentImproved[4]
Th17 and γδ T cells IncreasedDecreased[4]
IL-17A, IL-17F, IL-22, IL-23 (Skin & Spleen) IncreasedReduced[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Azithromycin in Dendritic Cells

Azithromycin has been shown to impair Toll-like receptor 7 (TLR7) signaling in dendritic cells, a key pathway in imiquimod-induced psoriasis. This leads to the inhibition of NF-κB and IRF-7 nuclear translocation, subsequently reducing the production of pro-inflammatory cytokines.

Azithromycin inhibits the TLR7/NF-κB signaling pathway.
Experimental Workflow: Imiquimod-Induced Psoriasis Mouse Model

The following diagram outlines the typical workflow for inducing and treating a psoriasis-like condition in mice.

IMQ_Mouse_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Data Collection & Analysis start BALB/c Mice shave Shave dorsal skin start->shave imq_application Daily topical application of 5% Imiquimod cream shave->imq_application grouping Divide into groups: - Vehicle Control - Azithromycin Treatment imq_application->grouping treatment Administer Azithromycin (e.g., oral gavage) grouping->treatment monitoring Daily monitoring: - Skin thickness - Erythema, scaling (PASI score) - Body weight treatment->monitoring endpoint Endpoint Analysis (e.g., Day 6) monitoring->endpoint histology Histological analysis of skin endpoint->histology cytokine Cytokine analysis (skin, spleen) (e.g., IL-17, IL-22, IL-23) endpoint->cytokine flow_cytometry Flow cytometry of immune cells (e.g., Th17, γδ T cells) endpoint->flow_cytometry

Workflow for the imiquimod-induced psoriasis mouse model.

Experimental Protocols

In Vitro Model: HaCaT Keratinocyte Psoriasis-Like Inflammation (Proposed)

Objective: To evaluate the anti-inflammatory effects of a test compound (e.g., Azithromycin) on inflamed human keratinocytes.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Pro-inflammatory stimulus: Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-17A)

  • Test compound (e.g., Azithromycin) dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for measuring cytokine secretion (e.g., IL-6, IL-8)

  • Reagents for Western blotting to analyze protein expression and phosphorylation (e.g., antibodies against p-p65, p-p38)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed HaCaT cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for RNA/protein extraction) and allow them to adhere and reach approximately 80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

    • Following pre-treatment, add the pro-inflammatory stimulus to the media and incubate for a designated period (e.g., 24 hours for cytokine secretion, shorter time points for signaling pathway analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.

  • Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant according to the manufacturer's instructions.

    • qRT-PCR: Analyze the mRNA expression levels of inflammatory genes.

    • Western Blotting: Assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p65 subunit of NF-κB, p38 MAPK).

In Vivo Model: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used and validated model to study psoriasis pathogenesis and evaluate potential therapeutics.[5][6]

Objective: To assess the therapeutic efficacy of a test compound (e.g., Azithromycin) in an in vivo model of psoriasis.

Materials:

  • BALB/c or C57BL/6 mice (female, 8-10 weeks old)

  • 5% Imiquimod cream (e.g., Aldara™)

  • Test compound (e.g., Azithromycin) formulated for administration (e.g., in sterile water for oral gavage)

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice (scoring erythema, scaling, and thickness)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Reagents for histology (e.g., formalin, paraffin), RNA/protein extraction, and flow cytometry.

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Induction of Psoriasis:

    • On day 0, shave the dorsal skin of the mice.

    • From day 1 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin.

  • Treatment:

    • Divide the mice into at least two groups: a vehicle control group and a test compound treatment group.

    • Administer the test compound daily (e.g., via oral gavage) starting from day 1 until the end of the experiment (e.g., day 6).

  • Monitoring and Evaluation:

    • Record the body weight of each mouse daily.

    • Daily, score the severity of skin inflammation on the back using the modified PASI score (erythema, scaling, and thickness, each on a scale of 0-4).

    • Measure the thickness of the back skin daily using a caliper.

  • Endpoint Analysis (e.g., on Day 6):

    • Euthanize the mice and collect skin and spleen samples.

    • Histology: Fix a portion of the skin in formalin for paraffin (B1166041) embedding and subsequent Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.

    • Cytokine Analysis: Homogenize skin and spleen samples for the measurement of inflammatory cytokine levels (e.g., IL-17A, IL-17F, IL-22, IL-23) by ELISA or qRT-PCR.

    • Flow Cytometry: Prepare single-cell suspensions from the spleen and skin-draining lymph nodes to analyze the populations of immune cells, such as Th17 and γδ T cells.

Conclusion

While direct research on this compound in psoriasis is currently unavailable, the established methodologies and positive findings for Azithromycin provide a robust framework for investigating novel compounds. The protocols and data presented here for Azithromycin can guide researchers in designing and executing experiments to evaluate the potential of new therapeutic agents for psoriasis, including the exploration of their effects on key inflammatory pathways like NF-κB and MAPK. Future studies are warranted to determine if this compound or other novel molecules hold similar or superior therapeutic potential in the management of psoriatic disease.

References

Application Notes and Protocols: Synthesis and Evaluation of Ochromycinone Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ochromycinone and its analogues, detailing experimental protocols and summarizing their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the angucyclinone scaffold.

Introduction

This compound and its analogues are members of the angucyclinone class of aromatic polyketides, a group of natural products renowned for their diverse and potent biological activities. These compounds have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, antiviral, and antitumor properties. The complex tetracyclic core of angucyclinones presents a significant synthetic challenge, and the development of efficient and stereoselective synthetic routes is crucial for the exploration of their medicinal chemistry and the generation of novel analogues with improved therapeutic profiles.

This document outlines key synthetic strategies for obtaining this compound and related structures, provides detailed experimental protocols for their synthesis and biological evaluation, and presents quantitative data on their activity. Additionally, a potential signaling pathway inhibited by this class of compounds is illustrated to provide context for their mechanism of action.

Data Presentation

The biological activities of this compound and its analogues are summarized in the tables below, providing a comparative overview of their potency against various cancer cell lines and microbial strains.

Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Actetrophenol ATHP-1 (Human monocytic cell line)10.07[1]
(Ra)-Actetrophenol BTHP-1 (Human monocytic cell line)12.35[1]
EllipticineIMR-32 (Neuroblastoma)< 1[2]
EllipticineUKF-NB-4 (Neuroblastoma)< 1[2]
EllipticineHL-60 (Leukemia)< 1[2]
EllipticineMCF-7 (Breast adenocarcinoma)~ 1[2]
EllipticineU87MG (Glioblastoma)~ 1[2]
Table 2: Antimicrobial Activity of this compound Analogues
CompoundMicroorganismMIC (µg/mL)Reference
Actetrophenol AStaphylococcus aureus (MRSA)4[1]
Actetrophenol AEnterococcus faecium (VRE)4[1]
Actetrophenol AGram-positive strains<1 - 16[1]
Atramycin CVarious strains16 - 64[3]
Emycin GVarious strains16 - 64[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (+)-Ochromycinone, focusing on a convergent approach that utilizes a gold-catalyzed intramolecular [4+2] benzannulation as a key step.

Protocol 1: Enantioselective Total Synthesis of (+)-Ochromycinone

This protocol is a composite based on established synthetic strategies for angucyclinones, with the final steps adapted from the efficient synthesis of (+)-Ochromycinone. The overall strategy involves the preparation of a functionalized vinylcyclohexene (B1617736) diene and a suitable dienophile, followed by a Diels-Alder reaction and subsequent transformations to yield the final product.

Step 1: Synthesis of the Chiral Vinylcyclohexene Intermediate (Illustrative)

The synthesis of chiral vinylcyclohexene derivatives is a crucial step in the enantioselective synthesis of angucyclinones. Various methods have been developed for this purpose, often starting from commercially available chiral materials. A representative approach is outlined below.

  • Materials: Chiral starting material (e.g., a derivative of a natural product), various organic reagents and solvents (e.g., Grignard reagents, protecting group reagents, oxidizing/reducing agents), silica (B1680970) gel for chromatography.

  • Procedure: A multi-step synthesis is typically required to construct the functionalized vinylcyclohexene. This may involve:

    • Stereoselective introduction of functional groups.

    • Formation of the cyclohexene (B86901) ring.

    • Installation of the vinyl group through reactions such as Wittig or Shapiro reactions.

    • Purification at each step using flash column chromatography.

Step 2: Gold-Catalyzed Intramolecular [4+2] Benzannulation to form the Dihydrophenanthrenone Core

This key step constructs the tetracyclic core of this compound.

  • Materials: Functionalized enyne precursor, gold(III) chloride (AuCl3), 1,2-dichloroethane (B1671644) (CH2Cl)2.

  • Procedure:

    • Dissolve the enyne precursor in 1,2-dichloroethane.

    • Add 2 mol% of AuCl3 to the solution.

    • Heat the reaction mixture at 50 °C for 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Purify the resulting dihydrophenanthrenone derivative using silica gel column chromatography. A yield of approximately 84% can be expected for this step.

Step 3: Oxidation to (+)-Rubiginone B2

  • Materials: Dihydrophenanthrenone derivative from Step 2, ceric ammonium (B1175870) nitrate (B79036) (CAN), acetonitrile (B52724) (CH3CN), water.

  • Procedure:

    • Dissolve the dihydrophenanthrenone derivative in a mixture of acetonitrile and water.

    • Add CAN to the solution at room temperature.

    • Stir the reaction mixture for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield (+)-Rubiginone B2. A yield of approximately 97% can be expected.

Step 4: Demethylation to (+)-Ochromycinone

  • Materials: (+)-Rubiginone B2 from Step 3, boron trichloride (B1173362) (BCl3), dichloromethane (B109758) (CH2Cl2).

  • Procedure:

    • Dissolve (+)-Rubiginone B2 in dichloromethane.

    • Cool the solution to -78 °C.

    • Add a solution of BCl3 in dichloromethane dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with methanol (B129727) at -78 °C and allow it to warm to room temperature.

    • Extract the product, dry the organic layer, and purify by column chromatography to afford (+)-Ochromycinone. A yield of approximately 89% can be expected for this final step.

Protocol 2: General Procedure for Diels-Alder Reaction in Angucyclinone Synthesis

The Diels-Alder reaction is a powerful tool for the construction of the angucyclinone framework.

  • Materials: A suitable diene (e.g., a functionalized vinylcyclohexene) and a dienophile (e.g., a naphthoquinone derivative), a Lewis acid catalyst (optional, e.g., BF3·OEt2, SnCl4), solvent (e.g., toluene, dichloromethane).

  • Procedure:

    • Dissolve the dienophile in the chosen solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • If using a Lewis acid, add it to the solution at the appropriate temperature (e.g., -78 °C or 0 °C).

    • Add the diene dropwise to the reaction mixture.

    • Stir the reaction at the appropriate temperature for the required time, monitoring its progress by TLC.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3).

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the cycloadduct by flash column chromatography.

Protocol 3: Purification of this compound Derivatives

Purification of the synthesized compounds is critical to obtain high-purity materials for biological testing.

  • Method: Flash column chromatography on silica gel is the most common method for the purification of this compound derivatives.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically used. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualization of a Potential Signaling Pathway

Angucyclinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. A plausible target for this class of compounds is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and a hypothetical point of inhibition by an this compound analogue.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN AKT AKT PIP3->AKT PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival This compound This compound Analogue S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation This compound->AKT Activation Activation Inhibition Inhibition P Phosphorylation

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound analogues.

Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a standardized workflow for biological evaluation is recommended. This includes preliminary screening for cytotoxic and antimicrobial activity, followed by more detailed mechanistic studies for promising lead compounds.

Biological_Evaluation_Workflow Synthesis Synthesis of This compound Analogues Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT/MTS Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Hit_Identification Hit Identification (Active Compounds) Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Dose_Response Dose-Response Studies and IC50/MIC Determination Hit_Identification->Dose_Response Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Workflow for the biological evaluation of this compound analogues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ochromycinone Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Ochromycinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of (+)-Ochromycinone?

A1: The total synthesis of (+)-Ochromycinone has been achieved through several key strategies, primarily revolving around the construction of its tetracyclic benz[a]anthraquinone core. The most prominent and effective methods reported include:

  • Sequential Intramolecular Enyne Metathesis and Intermolecular Diels-Alder Reaction: This approach utilizes an intramolecular enyne metathesis to construct a key diene intermediate, which then undergoes an intermolecular Diels-Alder reaction to form the core ring system. A subsequent aromatization step completes the tetracyclic structure.[1]

  • Gold-Catalyzed Intramolecular [4+2] Benzannulation: This efficient method involves the gold-catalyzed reaction of a suitably substituted precursor to form the 2,3-dihydrophenantren-4(1H)-one skeleton, a crucial framework for angucyclinone natural products like this compound.[2]

  • Tandem Diels-Alder Reaction-Sulfoxide Elimination: This enantioselective strategy employs a chiral sulfinyl-1,4-naphthoquinone as the dienophile, which reacts with a racemic vinylcyclohexene. The reaction proceeds via a tandem Diels-Alder reaction and sulfoxide (B87167) elimination, achieving a kinetic resolution of the diene.[3]

  • Photooxygenation for Introduction of Oxygen Functionality: A key step in several syntheses is the introduction of the oxygen functionality at C-1, which is often accomplished through a photooxygenation reaction under a positive pressure of oxygen.[1]

Q2: What is the reported overall yield for the total synthesis of (+)-Ochromycinone?

A2: The overall yield for the total synthesis of (+)-Ochromycinone can vary depending on the chosen synthetic route. One concise and highly enantioselective route has reported an overall yield of 23%.[1]

Q3: What are the known biological targets and mechanisms of action for this compound?

A3: this compound, also known as STA-21, is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4] It has been shown to inhibit STAT3 DNA binding, dimerization, and STAT3-dependent luciferase activity in cells.[4] This inhibition of STAT3 leads to reduced growth and survival of cancer cells with persistently activated STAT3.[4] In some cancer cell lines, this compound induces apoptosis through the activation of caspases 3, 8, and 9.[4]

Furthermore, related angucyclinone antibiotics have been shown to induce apoptosis in human tumor cells through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key steps of this compound synthesis.

Diels-Alder Reaction

Problem: Low yield or incomplete conversion in the Diels-Alder reaction to form the tetracyclic core.

Potential Cause Troubleshooting Suggestion
Poor Diene Reactivity Ensure the diene is in the required s-cis conformation. Bulky substituents on the diene can hinder the adoption of this conformation. Consider using a diene with electron-donating groups to increase its reactivity.
Poor Dienophile Reactivity Use a dienophile with electron-withdrawing groups to lower its LUMO energy and accelerate the reaction.
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. While many Diels-Alder reactions proceed at room temperature, some may require heating. The choice of solvent can also influence the reaction rate.
Stereoselectivity Issues The endo product is typically favored kinetically due to secondary orbital interactions. To enhance diastereoselectivity, consider using a chiral dienophile or a chiral Lewis acid catalyst.
Reversibility (Retro-Diels-Alder) At high temperatures, the retro-Diels-Alder reaction can become significant, leading to lower yields of the desired product. If the reaction is performed at elevated temperatures, carefully optimize the reaction time to maximize product formation before the reverse reaction becomes prominent.
Gold-Catalyzed Intramolecular [4+2] Benzannulation

Problem: Low yield or formation of side products in the gold-catalyzed benzannulation step.

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the use of an appropriate gold(I) or gold(III) catalyst and that it is handled under inert conditions if necessary. The choice of ligands on the gold catalyst can significantly impact its reactivity and selectivity.
Substrate Decomposition Some substrates may be sensitive to the Lewis acidity of the gold catalyst. Consider using a milder catalyst or adding a co-catalyst to modulate the reactivity.
Formation of Regioisomers The regioselectivity of the benzannulation can be influenced by the electronic and steric properties of the substituents on the alkyne and the tether. Careful substrate design is crucial.
Incomplete Cyclization Optimize reaction conditions such as temperature and solvent. Some reactions may require higher temperatures or longer reaction times for complete cyclization.
Photooxygenation

Problem: Low yield or formation of undesired oxidation products during the photooxygenation step.

Potential Cause Troubleshooting Suggestion
Inefficient Singlet Oxygen Generation Ensure the use of an efficient photosensitizer (e.g., Rose Bengal, Methylene Blue) and a light source with the appropriate wavelength to excite the sensitizer (B1316253). The concentration of the sensitizer may need optimization.
Quenching of Singlet Oxygen The lifetime of singlet oxygen is solvent-dependent. Halogenated solvents generally lead to longer lifetimes. Avoid solvents that can quench singlet oxygen.
Over-oxidation or Side Reactions The reaction time and temperature should be carefully controlled to prevent over-oxidation or decomposition of the desired product. The reaction should be monitored closely, and the light source turned off once the starting material is consumed.
Substrate Degradation Some substrates may be sensitive to light. Ensure that the reaction is protected from ambient light and that only the desired wavelength for sensitizer excitation is used.

Experimental Protocols

Key Synthetic Transformations

While detailed step-by-step protocols with specific quantities for the entire total synthesis of (+)-Ochromycinone are extensive and proprietary to the research groups that developed them, the following provides an overview of the methodologies for the key transformations based on published literature. Researchers should refer to the primary literature for precise experimental details.

Reaction Step General Methodology Key Reagents & Conditions Reported Yield (for the specific step)
Intramolecular Enyne Metathesis A precursor enyne is subjected to a Grubbs-type catalyst to effect a ring-closing metathesis, forming a cyclic diene.Grubbs' catalyst (1st or 2nd generation), CH2Cl2 or Toluene, room temperature to reflux.Excellent yields
Intermolecular Diels-Alder Reaction The cyclic diene is reacted with a dienophile, such as a substituted naphthoquinone, to form the tetracyclic core.Dienophile, Toluene or xylene, heat. Lewis acid catalysts (e.g., SnCl4) may be used to improve yield and selectivity.Good to high yields
Gold-Catalyzed Benzannulation A 2-alkynylbenzaldehyde derivative is treated with a gold catalyst to induce an intramolecular [4+2] cycloaddition.AuCl3 or other gold catalysts, solvent such as CH2Cl2 or DCE, room temperature to 40 °C.Not explicitly stated for a single step, but is a key part of an efficient overall synthesis.
Photooxygenation The tetracyclic intermediate is irradiated with visible light in the presence of a photosensitizer and oxygen to install a hydroxyl group.Photosensitizer (e.g., Rose Bengal), visible light source, O2 (positive pressure), solvent (e.g., CH2Cl2/MeOH).Not explicitly stated for a single step in the context of this compound synthesis.

Visualizations

Logical Workflow for this compound Synthesis

This compound Synthesis Workflow cluster_start Starting Materials cluster_main_pathway Core Synthesis Strategies cluster_modification Key Modifications cluster_end Final Product A Simple Organic Precursors B Intramolecular Enyne Metathesis A->B Route 1 D Gold-Catalyzed Intramolecular [4+2] Benzannulation A->D Route 2 C Intermolecular Diels-Alder Reaction B->C E Photooxygenation C->E D->E F (+)-Ochromycinone E->F STAT3 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3_dimer Inhibits Dimerization This compound->DNA Inhibits DNA Binding Gene_expression Target Gene Expression (Proliferation, Survival) DNA->Gene_expression Transcription Angucyclinone-Induced Apoptosis cluster_cell Cancer Cell Angucyclinone Angucyclinone (e.g., Chemomicin) ROS Reactive Oxygen Species (ROS) Generation Angucyclinone->ROS Casp8 Caspase-8 Activation Angucyclinone->Casp8 Mito Mitochondrial Membrane Potential Disruption ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3, -7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Technical Support Center: Ochromycinone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ochromycinone purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, isolation, and purification of this compound and related angucyclinone antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound and how does this impact purification?

A1: this compound is a secondary metabolite typically produced by fermentation of various Streptomyces species. The primary source being the culture broth of these microorganisms can introduce a variety of impurities. These can include residual media components (sugars, peptides, salts), as well as other structurally similar secondary metabolites produced by the Streptomyces strain, which can complicate the purification process by co-eluting with the target compound.

Q2: What are the initial steps recommended for extracting this compound from a fermentation broth?

A2: A common initial step is solvent extraction from the fermentation broth. The choice of solvent is critical and often involves organic solvents like ethyl acetate (B1210297). After extraction, the crude extract is typically concentrated under vacuum. This initial extract will contain a complex mixture of compounds requiring further chromatographic separation.

Q3: What types of chromatography are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally necessary. Common techniques include:

  • Column Chromatography: Often using silica (B1680970) gel or HP20 resin as a first step to fractionate the crude extract.

  • Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on their size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a crucial final step for obtaining high-purity this compound. A C18 column is commonly employed.

Q4: How can I monitor the presence of this compound during fractionation?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For HPLC, a UV detector is typically used for detection and quantification.

Q5: What are the known stability issues with angucyclinone antibiotics like this compound?

A5: While specific data for this compound is limited, related natural products can be sensitive to pH and temperature. It is advisable to avoid strongly acidic or basic conditions during purification, as this can lead to degradation.[1][2] Similarly, prolonged exposure to high temperatures should be avoided. It is recommended to perform stability studies under your specific experimental conditions.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and pH. Perform multiple extractions to ensure complete recovery from the fermentation broth.
Degradation During Purification Avoid harsh pH conditions and high temperatures.[1][2] Work quickly and store fractions at low temperatures (4°C or -20°C). Consider adding antioxidants if oxidative degradation is suspected.
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient in HPLC to ensure good separation from impurities, which can lead to loss of product in mixed fractions.
Compound Precipitation This compound may have limited solubility in certain solvent systems. Ensure the chosen solvents for chromatography and storage can maintain the compound in solution.
Problem 2: Impure this compound Fractions (Co-elution with Contaminants)
Possible Cause Troubleshooting Steps
Structurally Similar Impurities Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation.
Suboptimal HPLC Conditions - Mobile Phase: Adjust the solvent composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water ratio) and the pH of the aqueous component. - Column: Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. - Gradient: Optimize the gradient slope to improve the resolution between closely eluting peaks.
Column Overloading Inject a smaller amount of the sample onto the HPLC column to prevent peak broadening and improve separation.
Contamination from Labware Ensure all glassware and equipment are thoroughly cleaned to avoid introducing contaminants like plasticizers.

Experimental Protocols

General Extraction and Initial Fractionation Protocol

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant multiple times with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

  • Initial Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel or HP20 resin column. Elute with a stepwise gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. Pool the relevant fractions and concentrate.

Sephadex LH-20 Chromatography

  • Column Preparation: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) and pack it into a column.

  • Sample Application: Dissolve the concentrated fractions from the initial chromatography in a small volume of the mobile phase and apply it to the top of the column.

  • Elution and Fractionation: Elute with the same mobile phase and collect fractions. Monitor the fractions by TLC or HPLC.

Reversed-Phase HPLC (RP-HPLC) Purification

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Gradient Example: A linear gradient from 10% to 90% organic solvent over 30-40 minutes can be a good starting point.

  • Detection: UV detection at a wavelength appropriate for this compound.

  • Injection: Inject the partially purified sample dissolved in the initial mobile phase composition.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

Visualizations

experimental_workflow cluster_extraction Extraction & Concentration cluster_fractionation Initial Fractionation cluster_purification Purification fermentation_broth Fermentation Broth solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation_broth->solvent_extraction concentration Concentration solvent_extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel / HP20) crude_extract->column_chromatography fraction_collection1 Fraction Collection & TLC Analysis column_chromatography->fraction_collection1 pooled_fractions1 Pooled this compound Fractions fraction_collection1->pooled_fractions1 sephadex_lh20 Sephadex LH-20 Chromatography pooled_fractions1->sephadex_lh20 fraction_collection2 Fraction Collection & Analysis sephadex_lh20->fraction_collection2 pooled_fractions2 Partially Purified this compound fraction_collection2->pooled_fractions2 rp_hplc Reversed-Phase HPLC (C18) pooled_fractions2->rp_hplc pure_this compound Pure this compound rp_hplc->pure_this compound

Caption: General experimental workflow for this compound purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purity of this compound cause1 Co-eluting Impurities start->cause1 cause2 Suboptimal Chromatography start->cause2 cause3 Column Overload start->cause3 solution1a Use Orthogonal Methods (e.g., NP -> RP) cause1->solution1a solution2a Optimize Mobile Phase (Solvent ratio, pH) cause2->solution2a solution2b Change Stationary Phase (e.g., Phenyl-hexyl) cause2->solution2b solution2c Optimize Gradient cause2->solution2c solution3a Reduce Injection Volume cause3->solution3a end High Purity this compound solution1a->end Improved Separation solution2a->end solution2b->end solution2c->end solution3a->end

Caption: Troubleshooting logic for low purity in this compound fractions.

References

Ochromycinone Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of ochromycinone. Due to the limited availability of direct stability data for this compound, this guide draws upon established principles and data from structurally related compounds, namely quinones and polycyclic antibiotics like tetracyclines, to provide representative troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound?

Based on its quinone and polycyclic structure, the stability of this compound is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Quinone structures can be susceptible to nucleophilic attack, especially under basic conditions, and polycyclic aromatic systems can be prone to photodegradation.

Q2: How should I prepare stock solutions of this compound to ensure initial stability?

It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and store them at low temperatures (e.g., -20°C or -80°C) in light-protected containers. For aqueous solutions, it is crucial to determine the optimal pH for stability and to use freshly prepared solutions for experiments whenever possible.

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented, analogous compounds suggest potential degradation mechanisms. Quinone moieties can undergo reduction and nucleophilic substitution.[1] Hydrolysis of functional groups under acidic or basic conditions is a common degradation pathway for complex organic molecules.[2] Photodegradation can also occur, leading to the formation of various photoproducts.[3]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating and quantifying the parent compound from its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound in aqueous solution. Unfavorable pH, exposure to light, elevated temperature.Conduct a pH-rate profile study to identify the pH of maximum stability. Protect solutions from light using amber vials or by working under low-light conditions. Store solutions at refrigerated or frozen temperatures.
Appearance of multiple unknown peaks in the chromatogram during a stability study. Degradation of this compound.Perform forced degradation studies (see experimental protocols below) to systematically generate degradation products. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent results between stability experiments. Variability in experimental conditions (e.g., temperature, light exposure), improper sample handling, non-validated analytical method.Ensure all experimental parameters are tightly controlled. Use a validated, stability-indicating analytical method. Prepare and handle all samples consistently.
Precipitation of this compound during the experiment. Poor solubility in the chosen solvent system, change in pH leading to decreased solubility.Re-evaluate the solvent system. Ensure the pH of the medium is within a range where this compound is soluble.

Quantitative Data Summary

The following tables summarize representative stability data for tetracycline (B611298) antibiotics, which share some structural complexity with this compound and serve as a useful reference point.

Table 1: Stability of Various Tetracyclines in Aqueous Solution

Tetracycline DerivativeStorage ConditionTimeRemaining (%)Reference
Tetracycline4°C48 hNo loss[5]
Tetracycline25°C24 hNo loss[5]
Tetracycline4°C72 h87-96%[5]
Tetracycline25°C48 h82-100%[5]
Oxytetracycline37°C (aqueous)34 h (half-life)50%[6]
DoxycyclineWater at 37°C3 daysStable[7]

Table 2: Forced Degradation of Tigecycline (a Tetracycline Derivative)

Stress ConditionDurationDrug Degraded (%)
0.1 N HCl24 h12.5%
0.1 N NaOH24 h18.2%
3% H₂O₂24 h25.6%
Thermal (40°C)4 h8.9%
Photolytic (UV light)4 h6.3%
Data adapted from a study on Tigecycline.[4]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent.
  • Add 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.
  • Incubate samples at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a defined period.
  • Analyze samples at various time points by HPLC.

3. Thermal Degradation:

  • Store solid this compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).
  • Analyze samples at specified time intervals.

4. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze both the exposed and control samples at various time points.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent drug from its degradation products.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate compounds with different polarities.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH) stock->base oxidation Oxidation (e.g., 3% H2O2) stock->oxidation thermal Thermal Stress (e.g., 60°C) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms quant Quantification of This compound hplc->quant degradants Identification of Degradation Products lcms->degradants pathway Elucidation of Degradation Pathway quant->pathway degradants->pathway

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway O This compound DP1 Hydrolytic Product 1 (e.g., Ring Opening) O->DP1 Acid/Base Hydrolysis DP2 Oxidative Product (e.g., Hydroxylation) O->DP2 Oxidation (H2O2) DP3 Photolytic Product (e.g., Rearrangement) O->DP3 Photolysis (UV/Vis Light) DP4 Further Degradation Products DP1->DP4 DP2->DP4 DP3->DP4

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Ochromycinone Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Ochromycinone dosage in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve for your specific cell line. A common starting point is a logarithmic scale ranging from 1 nM to 100 µM. Preliminary range-finding experiments are crucial to narrow down the effective concentration.

Q2: How should I dissolve this compound for in vitro use?

A2: this compound, like many experimental compounds, may have limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%. Always include a vehicle control (media with the equivalent concentration of DMSO) in your experiments.

Q3: What is the typical incubation time for this compound treatment?

A3: The optimal incubation time is dependent on the cell line's doubling time and the specific biological endpoint being measured. For initial cytotoxicity screening, typical incubation periods are 24, 48, and 72 hours. Shorter incubation times may be sufficient for analyzing effects on signaling pathways, while longer durations are often necessary to observe impacts on cell viability and proliferation.

Q4: How do I interpret the IC50 value of this compound?

A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates higher potency. It's important to note that the IC50 value can vary between different cell lines and under different experimental conditions (e.g., incubation time, cell density).[1]

Q5: Can this compound interfere with common cytotoxicity assays like the MTT assay?

A5: Yes, some compounds can interfere with the MTT assay by directly reducing the MTT reagent, leading to inaccurate results. To test for this, include a control where this compound is added to cell-free media with the MTT reagent. If a color change occurs, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content.

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium.
  • Potential Cause: The compound's solubility limit has been exceeded in the aqueous culture medium.

  • Recommended Solution:

    • Ensure the DMSO stock solution is fully dissolved before diluting it in the medium.

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

    • Vortex the diluted solution immediately and thoroughly after adding the stock.

    • Decrease the final concentration of this compound in the working solution.

    • Increase the final percentage of DMSO, but ensure it remains within the non-toxic range for your cells.

Issue 2: High variability in results between replicate wells.
  • Potential Cause: Inconsistent cell seeding, inaccurate pipetting of this compound, or an "edge effect" in the multi-well plate.

  • Recommended Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Calibrate pipettes regularly and use proper pipetting techniques.

    • To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.

Issue 3: No significant effect of this compound is observed.
  • Potential Cause: The concentration range is too low, the incubation time is too short, the cell line is resistant, or the compound has degraded.

  • Recommended Solution:

    • Test a wider and higher range of concentrations.

    • Increase the incubation period.

    • Consider using a different, more sensitive cell line if resistance is suspected.

    • Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma485.2
A549Lung Carcinoma4812.8
HeLaCervical Adenocarcinoma488.1
HepG2Hepatocellular Carcinoma723.5

Note: These are example values and will vary depending on experimental conditions.

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePotential CauseRecommended Solution
Precipitation in Media Poor aqueous solubilityPre-warm media, vortex after dilution, lower final concentration.
Inconsistent Results Pipetting error, uneven cell distribution, edge effectCalibrate pipettes, ensure single-cell suspension, avoid using outer wells.
No Observed Effect Concentration too low, incubation too short, cell resistanceIncrease concentration and/or incubation time, use a more sensitive cell line.
High Background in Assay Compound interferes with assay reagentRun a cell-free control; consider an alternative assay.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][3]

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with this compound seed_cells->treat_cells prep_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end End det_ic50->end

Caption: Experimental workflow for IC50 determination of this compound.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Troubleshooting Ochromycinone insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ochromycinone. The information is presented in a question-and-answer format to directly address common challenges, particularly its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as STA-21, is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its mechanism of action involves the inhibition of STAT3 dimerization, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene transcription.[1] By blocking STAT3 activity, this compound can suppress the growth and survival of cancer cells that exhibit persistently activated STAT3.[1]

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be insoluble in water. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in other organic solvents such as ethanol (B145695), methanol, chloroform, and ethyl acetate.[3]

Troubleshooting this compound Insolubility

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue with compounds that are poorly soluble in water. Here are several troubleshooting steps you can take:

  • Vortexing and Sonication: Immediately after diluting the DMSO stock in your aqueous medium, vortex the solution vigorously. Sonication for a few minutes can also help to break down small precipitates and facilitate dissolution.

  • Gentle Warming: Warming the solution to 37°C for a short period can increase the solubility of this compound. This can be done in a water bath.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex well, and then add this intermediate dilution to the final volume of your culture medium.

  • Reduce Final DMSO Concentration: While DMSO is a good solvent for this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your cell culture experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can I use other solvents or agents to improve the aqueous solubility of this compound?

A4: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. For cell-based assays, a combination of DMSO and a biocompatible co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol could be explored. However, the final concentration of all organic solvents should be kept low to avoid cellular toxicity.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4][5] Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can be tested.

  • Surfactants: The use of non-ionic surfactants at concentrations below their critical micelle concentration can also enhance the solubility of hydrophobic compounds.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSlightly Soluble
MethanolSlightly Soluble
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble

Source: Information compiled from publicly available product data sheets.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM, 20 µM).

    • Crucially, add the this compound stock solution to the culture medium while vortexing the medium to ensure rapid and even dispersion. This helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Diagram 1: this compound Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution vortex Vortex / Sonicate start->vortex warm Gentle Warming (37°C) vortex->warm If precipitation remains success Insolubility Resolved vortex->success step_dilute Stepwise Dilution warm->step_dilute If precipitation remains warm->success check_dmso Reduce Final DMSO % step_dilute->check_dmso If precipitation remains step_dilute->success cosolvent Use Co-solvents (e.g., PEG) check_dmso->cosolvent Advanced Options ph_adjust Adjust pH check_dmso->ph_adjust Advanced Options cyclodextrin Use Cyclodextrins check_dmso->cyclodextrin Advanced Options surfactant Use Surfactants check_dmso->surfactant Advanced Options check_dmso->success cosolvent->success fail Insolubility Persists (Re-evaluate formulation) cosolvent->fail ph_adjust->success ph_adjust->fail cyclodextrin->success cyclodextrin->fail surfactant->success surfactant->fail STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Y705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation This compound This compound This compound->STAT3_dimer Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) DNA->TargetGenes Activates

References

Technical Support Center: Refinement of Analytical Methods for Ochromycinone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ochromycinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound?

A1: The primary analytical methods for this compound, an angucyclinone antibiotic, are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a detector such as a Diode-Array Detector (DAD) for quantification or a Mass Spectrometer (MS) for identification and confirmation.[1] LC-MS is particularly powerful for its sensitivity and selectivity.[2][3]

Q2: I am not getting good separation of my this compound peak in HPLC. What are the common causes and solutions?

A2: Poor peak separation in HPLC can be due to several factors. Common issues include an inappropriate mobile phase, a suboptimal column, or incorrect gradient settings. For angucyclinones, a typical mobile phase involves a mixture of a polar solvent like water (often with an acid modifier like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. If you are experiencing poor separation, consider adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., C18).

Q3: My this compound signal is weak or non-existent in LC-MS. What should I check?

A3: A weak or absent signal in LC-MS can stem from issues with sample preparation, ionization, or the mass spectrometer settings. Ensure your sample preparation method effectively extracts and concentrates this compound. Check the ionization source (e.g., Electrospray Ionization - ESI) and its parameters. This compound is predicted to form adducts such as [M+H]+, [M+Na]+, and [M-H]-; ensure your mass spectrometer is scanning for the appropriate m/z values.[4]

Q4: How can I prepare samples from a fermentation broth for this compound analysis?

A4: For sample preparation from a fermentation broth, a common approach is liquid-liquid extraction or solid-phase extraction (SPE). The choice of solvent for liquid-liquid extraction will depend on the polarity of this compound. For SPE, a C18 cartridge can be effective for retaining and concentrating angucyclinone-type compounds. The goal is to remove interfering matrix components and concentrate the analyte before injection into the HPLC or LC-MS system.

Q5: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A5: Based on its molecular formula (C19H14O4), the monoisotopic mass of this compound is approximately 306.0892 Da.[4] In mass spectrometry, you can expect to observe various adducts depending on the ionization mode and mobile phase additives. The table below lists the predicted m/z values for common adducts.[4]

Troubleshooting Guides

HPLC/UPLC Method Development
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent- Column overload- Secondary interactions with the stationary phase- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Reduce the injection volume or sample concentration.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column degradation- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and consider replacing it if performance degrades.
High Backpressure - Blockage in the system (e.g., guard column, tubing)- Sample precipitation in the column- Systematically check for blockages by disconnecting components.- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the mobile phase before injection.[5]
Mass Spectrometry Detection
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity - Inefficient ionization- Matrix suppression- Incorrect MS parameters- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Ensure the MS is set to scan for the correct m/z of this compound adducts.
No Molecular Ion Peak - In-source fragmentation- Analyte instability- Reduce the energy in the ion source (e.g., lower fragmentor voltage).- Check the stability of this compound in the chosen mobile phase and source conditions.
High Background Noise - Contaminated mobile phase or system- Matrix effects- Use high-purity solvents and additives.- Perform a thorough system flush.- Enhance sample preparation to minimize co-eluting matrix components.

Experimental Protocols

Example HPLC Method for Angucyclinone Analysis

This protocol is a starting point for developing a validated method for this compound, based on methods used for similar compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at a wavelength determined by the UV-Vis spectrum of this compound, or MS.

  • Injection Volume: 10 µL.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing a stability-indicating analytical method.[6][7]

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.[6]

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.[6]

  • Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.[7]

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

After exposure to these stress conditions, analyze the samples by HPLC or LC-MS to separate and identify any degradation products.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be generated during method validation for this compound analysis. The values presented are hypothetical and should be determined experimentally.

Table 1: Predicted Mass Spectrometry Data for this compound [4]

Adductm/z (mass to charge ratio)
[M+H]+307.09648
[M+Na]+329.07842
[M-H]-305.08192
[M+NH4]+324.12302
[M+K]+345.05236

Table 2: Example Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise > 3
Limit of Quantification (LOQ) Signal-to-Noise > 10

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Fermentation Fermentation Broth Extraction Liquid-Liquid or Solid-Phase Extraction Fermentation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration 0.22 µm Filtration Concentration->Filtration HPLC HPLC/UPLC Separation Filtration->HPLC Detection DAD/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification Validation Method Validation Quantification->Validation Identification->Validation

Experimental workflow for this compound analysis.

troubleshooting_pathway Start No or Low Peak Signal Check_Sample Verify Sample Preparation (Extraction Efficiency) Start->Check_Sample Sample_OK Sample Prep OK? Check_Sample->Sample_OK Check_LC Check LC System (Pump, Injector, Column) LC_OK LC System OK? Check_LC->LC_OK Check_MS Check MS Settings (Ionization, m/z Range) MS_OK MS Settings Correct? Check_MS->MS_OK Sample_OK->Check_LC Yes Optimize_Sample Optimize Extraction/Cleanup Sample_OK->Optimize_Sample No LC_OK->Check_MS Yes Troubleshoot_LC Troubleshoot LC Hardware LC_OK->Troubleshoot_LC No Optimize_MS Optimize MS Parameters MS_OK->Optimize_MS No End Signal Improved MS_OK->End Yes Optimize_Sample->Check_Sample Troubleshoot_LC->Check_LC Optimize_MS->Check_MS

References

Strategies to reduce byproducts in Ochromycinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the synthesis of Ochromycinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low yield in the Gold-Catalyzed Intramolecular [4+2] Benzannulation Step

  • Question: I am experiencing a low yield in the key gold-catalyzed intramolecular [4+2] benzannulation reaction for the synthesis of the 2,3-dihydrophenantren-4(1H)-one skeleton. What are the potential causes and how can I optimize the reaction?

  • Possible Causes & Solutions:

    Potential Cause Recommended Solution
    Catalyst Inactivity: The gold catalyst may be deactivated or of poor quality.Ensure the use of a high-purity gold catalyst. Consider using a different gold catalyst, such as a cationic gold(I)/(R)-H8-binap complex, which has been shown to be effective in similar annulations.
    Solvent Effects: The choice of solvent can significantly impact the reaction efficiency.Screen a variety of solvents. While dichloromethane (B109758) (CH2Cl2) is commonly used, other non-polar or polar aprotic solvents might improve the yield.
    Substrate Purity: Impurities in the enyne substrate can interfere with the catalytic cycle.Purify the enyne substrate meticulously before use. Common purification techniques include column chromatography and recrystallization.
    Reaction Temperature: The reaction may be sensitive to temperature fluctuations.Optimize the reaction temperature. While many gold-catalyzed reactions proceed at room temperature, gentle heating or cooling might be necessary for this specific transformation.
    Ligand Effects: The ligand on the gold catalyst plays a crucial role in its reactivity and selectivity.If using a ligand-supported catalyst, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to fine-tune the catalyst's electronic and steric properties.

Issue 2: Formation of Diastereomers in the Diels-Alder Reaction

  • Question: My Diels-Alder reaction to form the angucyclinone core is producing a mixture of diastereomers, making purification difficult and reducing the yield of the desired product. How can I improve the diastereoselectivity?

  • Possible Causes & Solutions:

    Potential Cause Recommended Solution
    Thermal Reaction Conditions: Uncatalyzed, thermal Diels-Alder reactions often exhibit poor diastereoselectivity.Employ a Lewis acid catalyst to promote a more organized transition state. Common Lewis acids for this purpose include SnCl4, BF3·OEt2, and ZnCl2.
    Chiral Auxiliary: The absence of a chiral directing group can lead to poor facial selectivity.If applicable to your synthetic route, consider introducing a chiral auxiliary on the dienophile or diene to direct the cycloaddition to a single face.
    Solvent Polarity: The polarity of the solvent can influence the endo/exo selectivity of the Diels-Alder reaction.Experiment with a range of solvents with varying polarities. Non-polar solvents often favor the endo product due to stabilizing orbital overlap in the transition state.
    Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable exo product or decrease selectivity.Conduct the reaction at lower temperatures. While this may slow down the reaction rate, it can significantly improve the diastereomeric ratio.

Issue 3: Competing Side Reactions in Enyne Metathesis

  • Question: During the intramolecular enyne metathesis step to form a key diene intermediate, I am observing byproducts resulting from competing alkene-alkene and alkyne-alkyne metathesis. How can I suppress these side reactions?

  • Possible Causes & Solutions:

    Potential Cause Recommended Solution
    High Catalyst Loading: A high concentration of the metathesis catalyst can promote intermolecular side reactions.Reduce the catalyst loading to the minimum effective amount. This can be determined through a systematic optimization study.
    Reaction Concentration: High substrate concentrations favor intermolecular reactions.Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.
    Catalyst Choice: The choice of ruthenium catalyst can influence the propensity for side reactions.Consider using a second-generation Grubbs or Hoveyda-Grubbs catalyst, as they often exhibit higher activity and selectivity.
    Ethylene (B1197577) Atmosphere: The absence of ethylene can sometimes lead to catalyst decomposition or undesired side reactions.Conducting the reaction under an ethylene atmosphere can help maintain catalyst activity and suppress competing metathesis pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: Common byproducts can arise from several key steps. In the Diels-Alder reaction, diastereomers are a common issue. During enyne metathesis, byproducts from competing alkene-alkene and alkyne-alkyne metathesis can be observed. In the gold-catalyzed benzannulation, incomplete cyclization or aromatization can lead to impurities. Additionally, over-oxidation or incomplete oxidation during the final aromatization steps can result in a mixture of related angucyclinones.

Q2: How can I effectively purify this compound from its byproducts?

A2: Purification of this compound typically involves a combination of chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from less polar byproducts. For more challenging separations, such as diastereomers, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or reverse-phase column is often necessary. Recrystallization can also be an effective final purification step to obtain highly pure this compound.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress and identifying byproducts?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reactions. For detailed analysis and byproduct identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from experiments aimed at optimizing the gold-catalyzed benzannulation step. Researchers can adapt this table to their specific experimental conditions.

EntryGold CatalystLigandSolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Byproduct X (%)
1AuCl3NoneCH2Cl225126515
2(Ph3P)AuClPh3PToluene (B28343)5087810
3IPrAuClIPrDioxane2524855
User Data 1
User Data 2

Experimental Protocols

Protocol 1: Enantioselective Total Synthesis of (+)-Ochromycinone via Gold-Catalyzed Intramolecular [4+2] Benzannulation

This protocol is based on the efficient synthetic approach reported for angucyclinone antibiotics.[2]

  • Preparation of the Enyne Substrate: Synthesize the requisite enyne precursor according to established literature procedures. Ensure high purity of the substrate through column chromatography.

  • Gold-Catalyzed Benzannulation:

    • To a solution of the enyne substrate (1.0 eq) in dry dichloromethane (CH2Cl2) under an inert atmosphere (argon or nitrogen), add the gold catalyst (e.g., AuCl3, 5 mol%).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting 2,3-dihydrophenantren-4(1H)-one derivative by flash column chromatography on silica gel.

  • Subsequent Transformations: Convert the cyclized product to (+)-Ochromycinone through a series of established steps including oxidation and demethylation as described in the chemical literature.[3]

Protocol 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination for the Enantioselective Synthesis of the Angucyclinone Core

This protocol is based on a short and efficient enantioselective total synthesis of related angucyclinones.[4]

  • Preparation of Reactants: Synthesize the enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and the racemic vinylcyclohexene (B1617736) diene according to literature methods.

  • Tandem Diels-Alder/Elimination:

    • Dissolve the sulfinyl-naphthoquinone (1.0 eq) and the racemic diene (1.5 eq) in a suitable solvent such as toluene in a sealed tube.

    • Heat the reaction mixture at a predetermined temperature (e.g., 110 °C) and monitor the reaction by TLC.

    • The reaction proceeds via a tandem Diels-Alder cycloaddition and subsequent thermal elimination of the sulfoxide (B87167) group. This step also achieves a kinetic resolution of the racemic diene.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification and Aromatization:

    • Purify the crude product by column chromatography to isolate the desired tetracyclic adduct.

    • Subject the purified adduct to controlled aromatization conditions (e.g., using a mild oxidizing agent) to yield the benz[a]anthraquinone skeleton.

  • Final Steps: Complete the synthesis of (+)-Ochromycinone by functional group deprotection as required.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_synthesis This compound Synthesis Start Start Synthesis KeyStep Key Reaction Step (e.g., Diels-Alder) Start->KeyStep Analysis Analyze Product Mixture (TLC, LC-MS) KeyStep->Analysis DesiredProduct Desired Product (>95% Purity) Analysis->DesiredProduct Purity Met Byproducts Significant Byproducts Detected Analysis->Byproducts Purity Not Met End Synthesis Complete DesiredProduct->End Troubleshoot Troubleshooting Guide Byproducts->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->KeyStep

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

Gold_Catalyzed_Benzannulation cluster_reaction Gold-Catalyzed Intramolecular [4+2] Benzannulation Enyne Enyne Substrate Activation Alkyne Activation Enyne->Activation GoldCat Au(I) or Au(III) Catalyst GoldCat->Activation Cyclization Intramolecular [4+2] Cycloaddition Activation->Cyclization Aromatization Aromatization Cyclization->Aromatization Byproduct Potential Byproducts (e.g., incomplete cyclization) Cyclization->Byproduct Product Dihydrophenanthrenone Product Aromatization->Product

Caption: Key steps in the gold-catalyzed intramolecular benzannulation reaction.

References

Technical Support Center: Ochromycinone Resistance in Microbes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ochromycinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a natural antibiotic belonging to the angucycline class of compounds, which are characterized by a distinctive four-ringed benz[a]anthracene core. As a quinone-containing molecule, its primary antimicrobial mechanism is believed to involve the inhibition of DNA and RNA synthesis. This is achieved by intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, quinone compounds are known to generate reactive oxygen species (ROS), which can lead to cellular damage and death.

Q2: What is the expected antimicrobial spectrum of this compound?

Based on studies of related angucycline antibiotics, this compound is expected to be most effective against Gram-positive bacteria.[1][2] Some angucyclines have demonstrated activity against multidrug-resistant (MDR) strains of Staphylococcus aureus (MRSA), Enterococcus faecium, and Enterococcus faecalis.[3] Its activity against Gram-negative bacteria is generally reported to be weaker.[1]

Q3: What are the likely mechanisms of resistance to this compound in microbes?

While specific resistance mechanisms to this compound have not been extensively studied, based on its chemical class (quinone and angucycline), resistance is likely to arise from one or more of the following mechanisms:

  • Target Modification: Mutations in the genes encoding for DNA gyrase and topoisomerase IV are a common resistance mechanism against quinolone antibiotics. These mutations alter the enzyme structure, reducing the binding affinity of the drug.

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy. This is a known resistance mechanism for some angucyclines.

  • Enzymatic Inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate this compound. This is a common strategy for resistance to many classes of antibiotics.

Troubleshooting Guides

Problem 1: No inhibition of microbial growth observed in my assay.

  • Question: I'm not seeing any zone of inhibition or effect on microbial growth when testing this compound. What could be the issue?

  • Answer:

    • Inappropriate Microbial Strain: Ensure the microbial strain you are using is susceptible to this compound. As an angucycline, it is expected to be more potent against Gram-positive bacteria.

    • Incorrect Concentration: Verify the concentration of your this compound stock solution and the final concentrations used in your assay. It's possible the concentrations are too low to inhibit growth. Consider performing a dose-response experiment to determine the optimal concentration range.

    • Compound Instability: this compound, like many natural products, may be sensitive to light, temperature, or pH. Ensure proper storage and handling of the compound. Some angucyclines are known to be unstable at neutral or higher pH.[2]

    • Experimental Controls: Always include positive and negative controls in your experiment. A positive control (an antibiotic known to be effective against your test organism) will validate your experimental setup, while a negative control (vehicle/solvent only) will ensure the solvent is not affecting microbial growth.

Problem 2: Inconsistent or not reproducible Minimum Inhibitory Concentration (MIC) values.

  • Question: My MIC values for this compound are varying between experiments. How can I improve reproducibility?

  • Answer:

    • Standardized Inoculum: The density of the bacterial inoculum is a critical factor in MIC assays. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

    • Precise Serial Dilutions: Inaccuracies in preparing the serial dilutions of this compound can lead to significant variations in MIC values. Use calibrated pipettes and ensure thorough mixing at each dilution step.

    • Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions for all experiments.

    • Reader Interpretation: If using an automated plate reader, ensure the settings for reading absorbance or fluorescence are consistent. If reading manually, have a clear and consistent definition of "no visible growth."

Problem 3: Evidence of emerging resistance during prolonged experiments.

  • Question: During longer-term experiments, I observe that the microbes are starting to grow at concentrations of this compound that were previously inhibitory. What is happening?

  • Answer:

    • Selection of Resistant Mutants: Prolonged exposure to sub-lethal concentrations of an antibiotic can select for pre-existing resistant mutants within the microbial population.

    • Induction of Resistance Mechanisms: Exposure to the antibiotic may induce the expression of resistance mechanisms, such as efflux pumps.

    • Compound Degradation: this compound may degrade over the course of a long experiment, leading to a decrease in its effective concentration.

Data Presentation

Table 1: Representative Antimicrobial Activity of Angucycline Antibiotics Against Various Microorganisms

Angucycline AntibioticTest OrganismMIC (µg/mL)Reference
Grincamycin LEnterococcus faecium (MDR)3.12 - 6.25[3]
Grincamycin LEnterococcus faecalis (MDR)3.12 - 6.25[3]
Grincamycin LStaphylococcus aureus (MDR)3.12 - 6.25[3]
Mzabimycin A/BStaphylococcus aureus MRSA 639cNot specified[1]
Mzabimycin A/BListeria monocytogenes ATCC 13932Not specified[1]
AuricinBacillus subtilis PY794.6 µM[2]
AuricinStaphylococcus aureus Newman9.2 µM[2]
Vineomycin A1Staphylococcus aureus4[4]

Note: Data for this compound is limited. The table presents data from closely related angucycline antibiotics to provide an expected range of activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ochro Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_ochro->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

resistance_mechanisms cluster_mechanisms Potential this compound Resistance Mechanisms cluster_outcome Outcome target_mod Target Modification (e.g., DNA Gyrase Mutation) resistance Microbial Resistance to This compound target_mod->resistance efflux Increased Efflux Pump Activity efflux->resistance inactivation Enzymatic Inactivation of this compound inactivation->resistance

Caption: Potential Microbial Resistance Mechanisms to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Ochromycinone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Ochromycinone formulations. Given that this compound is a poorly soluble compound, this guide focuses on established and innovative strategies to improve its dissolution and absorption.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it critical for this compound?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low aqueous solubility is a major barrier to achieving adequate bioavailability, which can limit therapeutic efficacy. This compound, like many complex organic molecules, is presumed to have poor water solubility, making bioavailability enhancement a critical step in its development as a therapeutic agent. A significant portion of new chemical entities are poorly soluble, presenting a common challenge in formulation development.[1][2][3]

Q2: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: The primary strategies focus on increasing the drug's solubility and dissolution rate. These can be broadly categorized as:

  • Physical Modifications: This includes particle size reduction (micronization, nanonization), conversion to amorphous forms through solid dispersions, and complexation.[3][4][5]

  • Lipid-Based Formulations: Encapsulating the drug in lipid systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[1]

  • Nanotechnology-Based Approaches: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles) offers advantages like increased surface-area-to-volume ratio and potential for targeted delivery.[6][7]

Q3: How do I select the most appropriate enhancement strategy for my this compound formulation?

A3: The choice depends on the specific physicochemical properties of this compound (e.g., melting point, logP, thermal stability), the desired dosage form, and the target product profile. For instance, if this compound is thermolabile, methods requiring high heat, like melt extrusion for solid dispersions, may be unsuitable. Lipid-based systems are often excellent for highly lipophilic compounds. A systematic approach, starting with basic characterization and moving to formulation screening, is recommended.

Q4: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely fall?

A4: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its structural characteristics, this compound is likely a BCS Class II or IV compound.[8] For these classes, the dissolution rate is the primary barrier to oral absorption, making solubility enhancement the key objective.

Troubleshooting Guides

Issue 1: Low In-Vitro Dissolution Rate

Q: My this compound formulation is showing a very slow and incomplete dissolution profile in standard aqueous media. What are the immediate steps to troubleshoot this?

A: A low dissolution rate is the classic challenge for poorly soluble drugs. Consider the following tiered approach:

  • Modify Dissolution Media: Standard media may not be sufficient. For quality control and development, using a surfactant like sodium dodecyl sulfate (B86663) (SDS) at a concentration above its critical micelle concentration can help achieve sink conditions.[9] Biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids can also provide more predictive results.[8][10]

  • Reduce Particle Size: The dissolution rate is directly proportional to the surface area of the drug.

    • Micronization: Reduces particles to the micron range.

    • Nanonization: Further reduction to the sub-micron (nanometer) range creates a dramatic increase in surface area. This can be achieved via milling or formulating as a nanosuspension.[5]

  • Formulate a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can convert it to a higher-energy amorphous state, significantly increasing its apparent solubility and dissolution rate.[3] Common polymers include PVP, HPMC, and Soluplus®.

Issue 2: Formulation Instability and Drug Recrystallization

Q: I successfully created an amorphous solid dispersion of this compound, but the drug is recrystallizing during storage, diminishing the solubility advantage. How can I improve its physical stability?

A: Recrystallization is a common risk for amorphous systems. Stability is key to ensuring consistent performance.

  • Polymer Selection: The polymer's role is to inhibit drug crystallization. Ensure there are strong interactions (e.g., hydrogen bonding) between this compound and the polymer. Polymers with a high glass transition temperature (Tg) are often preferred.

  • Optimize Drug Loading: High drug loading increases the propensity for crystallization. Experiment with lower drug-to-polymer ratios to find a balance between stability and dosage form size.[11]

  • Control Moisture: Water acts as a plasticizer, lowering the Tg of the formulation and increasing molecular mobility, which facilitates recrystallization. Store the formulation in tightly sealed containers with desiccants and conduct stability studies under controlled humidity conditions.

Issue 3: Inconsistent Nanoparticle Size and Polydispersity

Q: I am using a nanoprecipitation method to formulate this compound-loaded nanoparticles, but I am struggling to achieve a consistent, narrow particle size distribution. What parameters should I investigate?

A: Consistency in nanoparticle manufacturing is crucial for reproducible performance. Key parameters to optimize include:

  • Solvent/Antis-olvent System: The choice of the drug-polymer solvent and the anti-solvent is critical. The rate of solvent diffusion into the anti-solvent influences the speed of precipitation and final particle size.

  • Mixing and Stirring Rate: The speed and efficiency of mixing at the point of solvent and anti-solvent contact determine the nucleation and growth of nanoparticles. Higher energy input (faster stirring, microfluidic mixing) generally leads to smaller and more uniform particles.[12]

  • Concentrations: The concentration of both the polymer and the drug in the solvent phase affects the viscosity of the solution and the final particle characteristics. Systematically vary these to find the optimal range.

  • Stabilizers: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., block copolymers like poloxamers or surfactants like Tween 80) to prevent particle aggregation after formation.

Data Presentation

Table 1: Comparison of Common Bioavailability Enhancement Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area by reducing particle size.Simple, well-established technology.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.
Solid Dispersion Disperses drug in a hydrophilic carrier, often in an amorphous state.[3]Significant increase in apparent solubility and dissolution rate.[1]Potential for recrystallization during storage; requires careful polymer selection.[11]
Lipid-Based Systems (SEDDS) Drug is dissolved in oils and surfactants, forming a microemulsion in vivo.[1]Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.Can have high excipient levels; potential for GI side effects.
Nanoparticles (Polymeric) Encapsulates drug within a polymer matrix at the nanoscale.[7]High drug loading possible; protects drug from degradation; potential for targeted delivery.[6]More complex manufacturing process; potential for long-term toxicity must be assessed.[13]
Complexation Forms inclusion complexes with agents like cyclodextrins.Increases aqueous solubility; masks taste.Limited by the stoichiometry of the complex; can be a costly excipient.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol, Rotary Evaporator, Vacuum Oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components completely in a 1:1 mixture of DCM:Methanol in a round-bottom flask to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator. Characterize for drug content, amorphous nature (via XRD or DSC), and dissolution performance.

Protocol 2: In-Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Media: 900 mL of 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) in pH 6.8 phosphate (B84403) buffer. This medium is chosen to ensure sink conditions for a poorly soluble drug.[10][14]

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a precisely weighed amount of the this compound formulation (e.g., solid dispersion powder equivalent to 10 mg of this compound) into each dissolution vessel.

    • Lower the paddles to the specified height and begin rotation at 75 RPM.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Workflow and Pathway Diagrams

cluster_start Start: Characterization cluster_decision Decision Points cluster_strategy Formulation Strategies Start Characterize this compound: Solubility, Permeability (Caco-2), Melting Point, LogP BCS BCS Class II or IV? Start->BCS Thermo Is it Thermostable? BCS->Thermo Yes Lipid Lipid-Based System (SEDDS, SLN) BCS->Lipid High LogP? SD Solid Dispersion (Spray Drying, HME) Thermo->SD Yes Nano Nanonization (Milling, Nanosuspension) Thermo->Nano No

Caption: Workflow for selecting a bioavailability enhancement strategy.

formulation 1. Formulation - Dissolve Drug + Polymer in Solvent - Add to Anti-solvent with Stabilizer nanoprecipitation 2. Nanoprecipitation - Control Mixing Speed - Control Temperature formulation->nanoprecipitation purification 3. Purification - Solvent Removal (Rotovap) - Centrifugation/Dialysis nanoprecipitation->purification characterization 4. Characterization - Particle Size (DLS) - Zeta Potential - Drug Loading (HPLC) purification->characterization testing 5. In-Vitro Testing - Dissolution Study - Cell Permeability (Caco-2) characterization->testing

Caption: Experimental workflow for nanoparticle formulation and testing.

GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EBP1 4E-BP1 mTORC1->EBP1 inhibits ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activities of Ochromycinone and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal properties of Ochromycinone and the widely-used antimycotic, fluconazole (B54011). Due to the limited publicly available data on the specific antifungal activity of this compound, this guide also outlines the standardized experimental protocols necessary to conduct a direct comparative study.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. This compound, a secondary metabolite, has been identified in screens for compounds with biological activities, including antifungal properties. Fluconazole, a triazole antifungal, is a cornerstone in the treatment of various fungal infections, primarily those caused by Candida species. This guide aims to compare the known antifungal characteristics of this compound with those of fluconazole and to provide the methodological framework for a direct comparative evaluation.

This compound: An Antifungal Candidate with Uncharacterized Potential

(S)-Ochromycinone has been noted for its multiple biological properties, including antifungal activity. However, its precise mechanism of action remains unknown[1]. Currently, there is a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific fungal pathogens. This absence of data precludes a direct quantitative comparison with established antifungal agents like fluconazole.

Fluconazole: A Well-Established Antifungal Agent

Fluconazole is a widely prescribed antifungal drug that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity, leading to the inhibition of fungal growth.

The antifungal activity of fluconazole is well-documented, with established MIC ranges for various clinically relevant fungi.

Quantitative Data Comparison

A direct quantitative comparison of the antifungal activity of this compound and fluconazole requires the determination of their respective MIC values against a panel of fungal isolates. The following table presents representative MIC values for fluconazole against common fungal pathogens, providing a benchmark for future comparative studies involving this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Fluconazole against Various Fungal Species

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans≤0.25 - 2[2]
Candida glabrata0.5 - 32[2]
Candida parapsilosis0.5 - 4[2]
Candida tropicalis0.25 - 4[2]
Candida krusei16 - ≥64[2]
Aspergillus fumigatusIntrinsically resistant (often >256)[3]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Comparative Analysis

To directly compare the antifungal activity of this compound and fluconazole, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining the MIC of antifungal agents.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 1280 µg/mL).

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolate (e.g., Candida albicans ATCC 90028) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Plate Preparation:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_results Results A Prepare Antifungal Stock Solutions (this compound & Fluconazole) D Serial Dilution of Antifungals in 96-Well Plate A->D B Culture Fungal Isolate C Prepare Fungal Inoculum (0.5 McFarland Standard) B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48 hours E->F G Visually Read MIC (≥50% Growth Inhibition) F->G H Compare MIC Values (this compound vs. Fluconazole) G->H

Caption: Workflow for determining and comparing the MICs of this compound and fluconazole.

Fluconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug Drug Action cluster_enzyme Enzyme cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Outcome Disrupted Fungal Cell Membrane Ergosterol->Outcome Essential for Fluconazole Fluconazole Fluconazole->Demethylase Inhibits Demethylase->Ergosterol Catalyzes conversion

Caption: Fluconazole inhibits 14α-demethylase, disrupting ergosterol synthesis.

Due to the unknown mechanism of action of this compound, a corresponding signaling pathway diagram cannot be provided at this time.

Conclusion and Future Directions

While this compound has been identified as a compound with antifungal potential, a comprehensive understanding of its activity and mechanism is lacking. This guide highlights the significant data gap that exists for this compound when compared to the well-characterized antifungal agent, fluconazole. The provided experimental framework offers a clear path for researchers to conduct direct comparative studies. Future research should focus on determining the MIC values of this compound against a broad range of fungal pathogens, elucidating its mechanism of action, and exploring its potential synergistic or antagonistic interactions with other antifungal drugs. Such studies are essential to ascertain the potential clinical utility of this compound as a novel antifungal therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship of Ochromycinone Analogues and Related Angucyclinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on a systematically modified series of Ochromycinone analogues are not extensively available in the public domain. This guide provides a comparative analysis based on the available data for this compound, its parent class of angucyclinone antibiotics, and related anthraquinone (B42736) compounds to infer potential SAR trends.

This compound is a member of the angucyclinone class of antibiotics, which are characterized by a benz[a]anthraquinone core. These natural products have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties. Understanding the relationship between the chemical structure of these molecules and their biological function is crucial for the development of new therapeutic agents. This guide summarizes the available biological data, details common experimental protocols, and visualizes key concepts related to SAR studies.

Data Presentation: Comparison of Biological Activities

The following table summarizes the biological activities of this compound and a selection of structurally related angucyclinone and anthraquinone compounds. The data is compiled from various studies to provide a comparative overview. Due to the limited data on this compound itself, related compounds are included to provide a broader context for potential structure-activity relationships.

Table 1: Comparative Biological Activity of this compound and Related Compounds

CompoundChemical ClassKey Structural FeaturesBiological ActivityCell Line / StrainMeasurementValue
This compoundAngucyclinoneBenz[a]anthraquinone coreAntibiotic--Data not available
TetrangomycinAngucyclinoneBenz[a]anthraquinone core with a labile tertiary alcoholAntibacterial, CytotoxicBacillus subtilis, Staphylococcus aureusMIC8 - 32 µg/mL[1]
Rubiginone B2AngucyclinoneBenz[a]anthraquinone coreAntibiotic--Data not available
Marmycin AAngucyclinone-CytotoxicHCT-116IC5060.5 µM[1]
Marmycin BAngucyclinone-CytotoxicHCT-116IC501.09 µM[1]
EmodinAnthraquinone1,3,8-trihydroxy-6-methylanthraquinoneAntibacterial, CytotoxicStaphylococcus aureus (MRSA), HepG2MIC, ED504 - 8 μg/mL[2], 1.23 µM[3]
Aloe-emodinAnthraquinone1,8-dihydroxy-3-(hydroxymethyl)anthraquinoneAntibacterial, Anti-inflammatoryAeromonas hydrophila-Active[4]
ChrysophanolAnthraquinone1,8-dihydroxy-3-methylanthraquinoneAntifungalBotrytis cinerea, Rhizoctonia solani-Active[5]
2-hydroxy-tetrangomycinAngucyclinoneHydroxylated tetrangomycinAntibacterial, AntifungalBacillus subtilis, Staphylococcus aureus, Candida albicansMICActive[6]
2-hydroxy-frigocyclinoneAngucyclinoneHydroxylated frigocyclinoneCytotoxicHL-60, Bel-7402, A549IC50< 10 µM[6]

Note: The lack of specific quantitative data for this compound highlights a gap in the current literature. The activities of related compounds suggest that modifications to the benz[a]anthraquinone core, such as hydroxylation and glycosylation, can significantly impact biological potency and selectivity.[1][2][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial and cytotoxic compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[7][8]

Protocol:

  • Preparation of Antimicrobial Agent: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[7][9]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.[7]

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10][12]

  • Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[10] The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Lead_Compound Lead Compound (e.g., this compound) Analogue_Design Analogue Design (Structural Modification) Lead_Compound->Analogue_Design Chemical_Synthesis Chemical Synthesis Analogue_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MIC, MTT assays) Chemical_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis In_Vitro_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment SAR_Establishment->Analogue_Design Iterative Design Potency_Selectivity Improved Potency & Selectivity SAR_Establishment->Potency_Selectivity ADMET_Properties Improved ADMET Properties Potency_Selectivity->ADMET_Properties Candidate_Drug Candidate Drug ADMET_Properties->Candidate_Drug

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Proposed Antimicrobial Mechanism of Quinone Antibiotics

This diagram illustrates a potential mechanism of action for quinone-containing antibiotics, involving the generation of reactive oxygen species (ROS).

Quinone_MoA cluster_Targets Cellular Targets Quinone Quinone Compound (e.g., this compound) Redox_Cycling Redox Cycling Quinone->Redox_Cycling ROS_Generation Reactive Oxygen Species (ROS) Generation (O2•-, H2O2, •OH) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Cellular Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage Lipid_Peroxidation->Cellular_Damage

Caption: A proposed mechanism of action for quinone antibiotics via ROS generation.

References

Comparative analysis of different Ochromycinone synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ochromycinone, a member of the angucyclinone class of antibiotics, has garnered significant interest due to its potent biological activity. The total synthesis of this complex molecule has been approached through various innovative strategies. This guide provides a comparative analysis of three prominent synthetic routes to (+)-Ochromycinone, offering a detailed examination of their methodologies, efficiencies, and key chemical transformations.

At a Glance: Comparison of Synthetic Routes

Parameter Reddy et al. (2007) Toste et al. (2005) Carretero et al. (1999)
Key Reaction Enyne Metathesis / Diels-AlderGold-Catalyzed BenzannulationTandem Diels-Alder / Sulfoxide Elimination
Overall Yield 23%Not explicitly stated for the full sequence28%
Number of Steps 8Not explicitly stated for the full sequence4 (in a two-pot procedure)
Enantioselectivity High (via asymmetric enolate alkylation)High (chiral starting material)80% ee (kinetic resolution)
Starting Materials Known oxazolidinoneEnantiopure propargyl alcohol(S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and racemic vinylcyclohexene

Synthetic Route Overviews

This section details the strategic bond disconnections and key transformations for each of the three synthetic routes to (+)-Ochromycinone.

Enantioselective Synthesis via Enyne Metathesis and Diels-Alder Reaction (Reddy et al., 2007)

This approach constructs the tetracyclic core of this compound through a convergent strategy, uniting two key fragments via a Diels-Alder reaction. The diene component is synthesized enantioselectively using an intramolecular enyne metathesis.[1][2]

Reddy_Route This compound (+)-Ochromycinone Tetracycle Tetracyclic Precursor Tetracycle->this compound Photooxygenation Diene Enantiopure Diene Diene->Tetracycle Diels-Alder Reaction Naphthoquinone Bromonaphthoquinone Naphthoquinone->Tetracycle Enyne Acyclic Enyne Enyne->Diene Enyne Metathesis Oxazolidinone Known Oxazolidinone Oxazolidinone->Enyne Multi-step synthesis Toste_Route This compound (+)-Ochromycinone Rubiginone_B2 (+)-Rubiginone B2 Rubiginone_B2->this compound Demethylation (BCl3) Dihydrotetraphenone Dihydrotetraphenone Derivative Dihydrotetraphenone->Rubiginone_B2 Oxidation (CAN) Linear_Precursor Linear Alkynyl Enynal Linear_Precursor->Dihydrotetraphenone AuCl3-catalyzed [4+2] Benzannulation Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->Linear_Precursor Stille Coupling Alkynyl_Stannane Alkynyl Stannane Alkynyl_Stannane->Linear_Precursor Carretero_Route This compound (+)-Ochromycinone Rubiginone_B2 (+)-Rubiginone B2 Rubiginone_B2->this compound Deprotection Tetracyclic_Adduct Tetracyclic Adduct Tetracyclic_Adduct->Rubiginone_B2 Aromatization Sulfinyl_Naphthoquinone (S)-Sulfinyl-Naphthoquinone Sulfinyl_Naphthoquinone->Tetracyclic_Adduct Tandem Diels-Alder/ Sulfoxide Elimination (Kinetic Resolution) Vinylcyclohexene Racemic Vinylcyclohexene Vinylcyclohexene->Tetracyclic_Adduct

References

Validating the antibacterial spectrum of Ochromycinone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the antibacterial spectrum of Ochromycinone remains an area of active investigation, with current scientific literature lacking specific quantitative data to definitively establish its efficacy against a broad range of bacterial pathogens. While this compound, a quinone-based compound, has been noted for its antifungal properties and is under investigation for the treatment of psoriasis, its specific antibacterial activities, including minimum inhibitory concentration (MIC) values against common bacteria, are not yet well-documented in publicly available research.

Our extensive search of scientific databases has revealed that while the broader class of quinones and anthraquinones are known to possess antibacterial activities, specific data for this compound is not available.[1][2] The mechanism of action for this compound, even in its recognized antifungal capacity, is not fully elucidated.[3] This knowledge gap prevents a direct comparison with established antibiotics at this time.

To facilitate future research and provide a framework for the validation of this compound's antibacterial spectrum, this guide outlines the standard experimental protocols and a proposed workflow for such a study.

Comparative Antibacterial Spectrum: A Proposed Framework

Should data become available, a comparative analysis of this compound's antibacterial spectrum would involve benchmarking its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For context, the table below illustrates how such a comparison would be structured, using hypothetical data for this compound alongside known MIC ranges for common antibiotics.

Antibiotic AgentClassGram-Positive Bacteria (MIC µg/mL)Gram-Negative Bacteria (MIC µg/mL)
This compound QuinoneData Not AvailableData Not Available
Ciprofloxacin FluoroquinoloneStaphylococcus aureus: 0.12-2Escherichia coli: 0.008-0.5
Streptococcus pneumoniae: 0.5-2Pseudomonas aeruginosa: 0.25-4
Azithromycin MacrolideStaphylococcus aureus: 0.5-256Haemophilus influenzae: 0.06-4
Streptococcus pyogenes: 0.03-0.5Moraxella catarrhalis: ≤0.03-0.5
Penicillin G β-lactamStreptococcus pneumoniae: ≤0.06-8Limited Activity
Streptococcus pyogenes: ≤0.12

Experimental Protocols for Antibacterial Spectrum Determination

The following protocols are standard methodologies used to determine the in vitro antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5]

Objective: To determine the MIC of this compound against a panel of bacteria.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[6]

Disk Diffusion Assay (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Objective: To qualitatively assess the antibacterial activity of this compound.

Materials:

  • This compound-impregnated paper disks

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial cultures

  • Sterile swabs

Procedure:

  • Plate Inoculation: Uniformly streak a standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place the this compound-impregnated disk onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The presence of a zone of inhibition (a clear area around the disk where bacteria have not grown) indicates antibacterial activity. The diameter of this zone is measured to determine the degree of susceptibility.

Workflow and Signaling Pathway Diagrams

To visualize the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay MIC Assay cluster_data Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation ochro_prep This compound Stock Solution serial_dilution Serial Dilution in 96-well plate ochro_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Read MIC (Visual/Spectrophotometer) incubation->read_results data_analysis Determine MIC Value read_results->data_analysis comparison Compare with Standard Antibiotics data_analysis->comparison

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

G cluster_cell Bacterial Cell cluster_outcome Outcome This compound This compound cell_wall Cell Wall Synthesis This compound->cell_wall Inhibition? protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibition? dna_replication DNA Replication (DNA Gyrase/Topoisomerase) This compound->dna_replication Inhibition? cell_membrane Cell Membrane Integrity This compound->cell_membrane Disruption? bacteriostatic Bacteriostatic Effect cell_wall->bacteriostatic protein_synthesis->bacteriostatic bactericidal Bactericidal Effect dna_replication->bactericidal cell_membrane->bactericidal

Caption: Potential Antibacterial Mechanisms of Action for Quinone-based Compounds like this compound.

The scientific community awaits further research to elucidate the specific antibacterial spectrum and mechanism of action of this compound. The methodologies and frameworks presented here provide a clear path for future investigations that will be critical for determining its potential as a novel antibacterial agent.

References

Ochromycinone in the Landscape of Angucyclinone Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ochromycinone with other notable angucyclinone antibiotics, namely landomycin E, saquayamycin (B1681451), and urdamycin A. The information presented is a synthesis of available experimental data, intended to provide an objective overview to inform research and development efforts in the field of novel antibiotics and anticancer agents.

Performance Comparison: A Snapshot of Biological Activity

The biological activities of this compound and its counterparts are summarized below. The data presented has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following table summarizes the available MIC values for this compound and other selected angucyclinones against Gram-positive bacteria.

Compound Staphylococcus aureus (MIC, µg/mL) Bacillus subtilis (MIC, µg/mL)
This compound 4 - 16[1]Data not available
Landomycin E Data not availableData not available
Saquayamycin Active (qualitative)[2]Active (qualitative)[2]
Urdamycin A Active (qualitative)[2]Data not available

Note: "Active (qualitative)" indicates reported activity against the bacterial genus, but specific MIC values under comparable conditions were not found.

Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a biological or biochemical function. The table below presents the cytotoxic activity of this compound and other angucyclinones against various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM)
This compound HCT-116Colon Carcinoma~10[3]
Landomycin E KB-3-1Cervical CarcinomaPotent activity reported[2]
JurkatT-cell LeukemiaPotent activity reported[2]
Saquayamycin B PC-3Prostate Cancer0.0075[2]
H460Large-cell Lung Cancer<0.025[2]
Urdamycin A L1210Murine Leukemia7.5 µg/mL[4]
HT-29Colon Carcinoma5 µg/mL[4]
A549Lung Carcinoma>10 µg/mL[4]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Mechanisms of Action: Diverse Yet Convergent Signaling Pathways

Angucyclinone antibiotics exert their biological effects through a variety of mechanisms, often culminating in the induction of programmed cell death (apoptosis).

This compound , like other angucyclinones, is believed to induce apoptosis, a common mechanism for this class of compounds. While the specific signaling cascade for this compound is not yet fully elucidated, the general pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Landomycin E is known to induce apoptosis through the generation of intracellular oxidative stress and rapid mitochondrial damage.[5] This leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade.

Saquayamycin has been shown to inhibit the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation. By blocking this pathway, saquayamycin promotes apoptosis in cancer cells.

Urdamycin A is a potent dual inhibitor of the mTOR signaling pathway, targeting both mTORC1 and mTORC2 complexes.[4][6] This comprehensive inhibition of the mTOR network, a central regulator of cell growth and metabolism, leads to the induction of both apoptosis and autophagy.

Experimental Protocols: A Methodological Overview

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: A culture of the test bacteria is grown overnight and then diluted in fresh CAMHB to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of the Antibiotic: The test compound is serially diluted in CAMHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and bacteria with no antibiotic (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Science: Diagrams of Key Processes

To further clarify the experimental workflows and biological pathways discussed, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate 96-well plate A->C B Prepare serial dilutions of antibiotic B->C D Incubate at 37°C for 18-24h C->D E Read results (visual or spectrophotometer) D->E F Determine MIC E->F

Workflow for MIC Determination.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate and add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for Cytotoxicity (MTT) Assay.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Angucyclinone Angucyclinone Antibiotic (e.g., this compound) Mitochondria Mitochondrial Stress (ROS generation, ΔΨm loss) Angucyclinone->Mitochondria induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes

Generalized Apoptosis Pathway for Angucyclinones.

References

Cross-validation of Ochromycinone's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activity of Ochromycinone (STA-21) reveals its potential as a targeted anti-cancer agent. This guide provides a comparative analysis of this compound's performance against established chemotherapy drugs, Doxorubicin and Etoposide (B1684455), across various cancer cell lines. The data is supported by detailed experimental protocols and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its therapeutic promise.

This compound, also known as STA-21, is a natural antibiotic that has garnered significant interest in the scientific community for its potent anti-cancer properties. Its primary mechanism of action lies in the targeted inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and metastasis.[1][2][3] This targeted approach offers a potential advantage over traditional chemotherapeutic agents that often exhibit broader cytotoxicity.

Performance Across Cancer Cell Lines: A Comparative Overview

To objectively assess the efficacy of this compound, its half-maximal inhibitory concentration (IC50) values were compared with those of Doxorubicin and Etoposide in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeThis compound (STA-21) IC50 (µM)Doxorubicin IC50 (µM)Etoposide IC50 (µM)
Prostate Cancer
DU145Prostate Carcinoma12.2[2][3]--
PC3Prostate Carcinoma18.7[3]--
Breast Cancer
MDA-MB-231Triple-Negative Breast CancerInhibits survival[1][4][5]6.602[5]-
MDA-MB-435sMelanoma (historically misidentified as breast cancer)Inhibits survival[1][4]--
MDA-MB-468Triple-Negative Breast CancerInhibits survival[1][4]--
MCF-7Estrogen Receptor-Positive Breast CancerMinimal effect[5]8.306[5]~150 (24h), 100-200 (48h)[6]
Lung Cancer
A549Non-Small Cell Lung Cancer->20[7]3.49 (72h)[8]
NCI-H1299Non-Small Cell Lung Cancer---
Colon Cancer
HCT116Colorectal Carcinoma---
HT-29Colorectal Adenocarcinoma---
COLO 205Colorectal Adenocarcinoma---

Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The table highlights the need for further head-to-head studies to definitively establish the comparative efficacy of these compounds. This compound shows notable activity in prostate cancer cell lines and breast cancer cell lines with constitutively active STAT3.[1][2][3][4][5] In contrast, it has a minimal effect on breast cancer cells lacking this activated signaling pathway, underscoring its targeted nature.[5]

Mechanism of Action: A Tale of Two Pathways

The anti-cancer activity of this compound, Doxorubicin, and Etoposide stems from their distinct mechanisms of action at the molecular level.

This compound: Targeting the STAT3 Signaling Pathway

This compound's primary target is the STAT3 protein. In many cancers, STAT3 is persistently activated, leading to the transcription of genes that promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis (programmed cell death).[][10][11] this compound exerts its effect by directly inhibiting the dimerization of STAT3 monomers.[1][4] This prevents the translocation of the STAT3 dimer to the nucleus and its subsequent binding to DNA, thereby blocking the transcription of its target genes.[1][4]

.

Doxorubicin and Etoposide: DNA Damage through Topoisomerase II Inhibition

Doxorubicin and Etoposide belong to a class of drugs known as topoisomerase II inhibitors.[1][][11][12] Topoisomerase II is an essential enzyme that facilitates DNA replication and transcription by creating transient double-strand breaks in the DNA, allowing the strands to pass through each other to relieve torsional stress.[1][11][12] Doxorubicin intercalates into the DNA, while Etoposide forms a ternary complex with DNA and the enzyme.[1][] Both actions stabilize the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands.[1][][12] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[12]

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented data, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (STA-21), Doxorubicin, Etoposide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, or Etoposide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and remove the supernatant.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 540-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the compounds of interest for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot for Caspase Activation

Western blotting is used to detect the cleavage of caspases, which is a hallmark of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies against cleaved caspase-3, -8, and -9, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. The presence of cleaved caspase bands indicates apoptosis.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

STAT3 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_dimer STAT3 Dimer (Active) STAT3_inactive->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation This compound This compound (STA-21) This compound->STAT3_dimer Inhibition Gene_Expression Target Gene Transcription DNA->Gene_Expression 6. DNA Binding Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation 7. Protein Synthesis

Caption: this compound inhibits the STAT3 signaling pathway by preventing STAT3 dimerization.

Experimental Workflow for Cell Viability Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with this compound or other compounds Seed_Cells->Treat_Cells Incubate 3. Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data 8. Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

This guide provides a foundational comparison of this compound with Doxorubicin and Etoposide. Further research, particularly direct comparative studies across a broader range of cancer cell lines, is warranted to fully elucidate the therapeutic potential of this compound in the landscape of cancer treatment.

References

In Vivo Efficacy of Ochromycinone: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Ochromycinone's in vivo antibacterial efficacy. Currently, there is no publicly available experimental data detailing the performance of this compound in treating bacterial infections within a living organism. This absence of in vivo studies prevents a direct comparison with standard antibiotics.

This compound has been noted for its diverse biological activities, with some research pointing towards potential antifungal properties. However, its specific mechanism of action and its effectiveness as an antibacterial agent in vivo remain uncharacterized. One study has indicated that the precise mode of action of this compound is not yet known.[1] Furthermore, this compound has been investigated in a clinical trial for its topical efficacy in treating psoriasis, a non-bacterial inflammatory skin condition.[2]

To provide a framework for future comparative studies, this guide outlines the typical experimental data and methodologies required to assess the in vivo efficacy of a novel antibiotic candidate and compares them to established standards.

Key Metrics for In Vivo Efficacy Comparison

A thorough in vivo evaluation of a new antibiotic agent like this compound would necessitate a direct comparison against standard-of-care antibiotics. The selection of standard antibiotics for comparison is crucial and depends on the target bacteria. For instance, in studies involving Methicillin-Resistant Staphylococcus aureus (MRSA), commonly used comparators include vancomycin, daptomycin, and linezolid.[3][4] For infections caused by multidrug-resistant Gram-positive bacteria, coralmycin A has been compared to vancomycin, daptomycin, and linezolid.[4]

Quantitative data from such studies are typically summarized to facilitate direct comparison. Key parameters include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. While an in vitro measure, it is a critical factor in determining in vivo dosage.

  • Bacterial Burden Reduction: Measured as the change in colony-forming units (CFU) in specific tissues or organs (e.g., log10 CFU/g of tissue). This is a primary indicator of an antibiotic's ability to clear an infection.

  • Survival Rate: The percentage of infected animals that survive following treatment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: These include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and the time that the concentration of the drug remains above the MIC. These parameters are essential for optimizing dosing regimens.

Table 1: Illustrative Comparison of In Vivo Efficacy Data (Hypothetical)
AntibioticAnimal ModelBacterial StrainDosing RegimenBacterial Burden Reduction (log10 CFU/g)Survival Rate (%)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Vancomycin Mouse Respiratory Tract InfectionS. aureus20 mg/kg bid~1.56Data Varies
Linezolid Mouse Kidney InfectionVRE25 mg/kg~0.53Data Varies
Daptomycin Mouse Skin InfectionMRSAVariesSignificant ReductionData Varies
Coralmycin A Mouse Respiratory Tract InfectionS. aureus100 mg/kg bidBactericidal EffectData Varies

Note: The data for standard antibiotics are examples derived from various studies and are not from a single comparative experiment. VRE stands for Vancomycin-Resistant Enterococci.

Experimental Protocols for In Vivo Efficacy Assessment

The following outlines a typical experimental workflow for evaluating the in vivo efficacy of a new antibiotic.

Animal Model of Infection

The choice of animal model is critical and should mimic human infections. Common models include:

  • Murine Thigh Infection Model: Used to assess efficacy against localized infections.

  • Murine Sepsis Model: Evaluates the antibiotic's ability to treat systemic infections.

  • Murine Lung Infection Model: Specific for respiratory pathogens.[4]

  • Skin and Soft Tissue Infection Models: To test treatments for skin infections.[3]

Bacterial Challenge

A well-characterized bacterial strain is administered to the animals to induce infection. The inoculum size is a critical parameter that needs to be optimized to cause a consistent and measurable infection without being overwhelmingly lethal before the treatment can take effect.

Treatment Regimen

The test compound (e.g., this compound) and standard antibiotics are administered at various doses and frequencies. The route of administration (e.g., intravenous, oral, subcutaneous) should be relevant to potential clinical use.

Efficacy Evaluation

At specific time points post-infection and treatment, the following are assessed:

  • Bacterial Load: Tissues (e.g., lungs, kidneys, thighs) are harvested, homogenized, and plated to determine the number of viable bacteria (CFU).

  • Survival: Animals are monitored over a set period to determine the survival rate.

  • Histopathology: Tissues may be examined for signs of inflammation and tissue damage.

Below is a graphical representation of a generalized experimental workflow for assessing in vivo antibiotic efficacy.

experimental_workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse) infection Induce Infection animal_model->infection bacterial_strain Prepare Bacterial Inoculum (e.g., MRSA) bacterial_strain->infection treatment Administer Treatment Groups (this compound, Standard Antibiotic, Control) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring bacterial_load Determine Bacterial Burden (CFU) in Tissues treatment->bacterial_load pk_pd Pharmacokinetic/Pharmacodynamic Analysis treatment->pk_pd data_analysis Compare Efficacy of This compound vs. Standard Antibiotics monitoring->data_analysis bacterial_load->data_analysis pk_pd->data_analysis

Generalized Experimental Workflow for In Vivo Antibiotic Efficacy Testing.

Potential Signaling Pathways in Bacterial Response to Antibiotics

While the specific pathways affected by this compound are unknown, standard antibiotics target various essential bacterial processes. A novel compound's mechanism of action would likely involve one or more of these pathways.

signaling_pathways cluster_antibiotics Antibiotic Classes cluster_targets Bacterial Targets and Pathways beta_lactams β-Lactams cell_wall Cell Wall Synthesis beta_lactams->cell_wall macrolides Macrolides protein_synthesis Protein Synthesis (Ribosomes) macrolides->protein_synthesis quinolones Quinolones dna_replication DNA Replication & Repair quinolones->dna_replication aminoglycosides Aminoglycosides aminoglycosides->protein_synthesis This compound This compound (Target Unknown) This compound->cell_wall ? This compound->protein_synthesis ? This compound->dna_replication ? folic_acid Folic Acid Synthesis This compound->folic_acid ?

Potential Bacterial Pathways Targeted by Antibiotics.

Conclusion

The development of new antibiotics is a critical area of research. While this compound has been identified as a compound with biological activity, its potential as an in vivo antibacterial agent remains to be established. Rigorous preclinical studies following established protocols are necessary to determine its efficacy and mechanism of action. Future research comparing this compound to standard antibiotics in relevant animal models of infection will be essential to ascertain its therapeutic potential for treating bacterial diseases. Without such data, any claims regarding its in vivo antibacterial efficacy would be speculative.

References

Comparative Cytotoxicity of Ochromycinone and Its Angucycline Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic properties of the angucycline antibiotic, Ochromycinone, and its biosynthetic precursors. This compound is a member of the angucycline family of natural products, a class of aromatic polyketides known for their diverse biological activities, including potent anticancer and antibacterial effects. Understanding the cytotoxic profile of this compound in relation to its precursors is crucial for the development of novel therapeutic agents.

Summary of Cytotoxicity Data

While specific cytotoxic data for this compound remains limited in publicly available literature, the broader class of angucyclines, including derivatives of the key precursor prejadomycin, has demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several angucycline compounds are presented in Table 1, showcasing their potential as potent cytotoxic agents. Data for the direct precursors, UWM6 and prejadomycin, is not currently available, highlighting an area for future research.

CompoundCell LineIC50 ValueReference
Jadomycin (B1254412) BMCF-7, HCT1161.3 - 10 µM[1]
Jadomycin SHepG2, IM-9Potent (not specified)[2]
Jadomycin FH460Potent (not specified)[2]
Saquayamycin BHepG-20.135 µM[3]
Saquayamycin BSMMC-77210.033 µM[3]
Saquayamycin Bplc-prf-50.244 µM[3]
Moromycin BMCF-75.6 µM (GI50)[4]
Saquayamycin B1MCF-7, MDA-MB-231, BT-4740.16 - 0.67 µM[4]
C-olivosyltetrangulol (3)MIA PaCa-20.9 - 5.5 µg/mL[5]
Compound 5 (balmoralmycin coproduct)MIA PaCa-21.2 - 7.8 µg/mL[5]

Table 1: Cytotoxicity of Selected Angucycline Compounds. This table summarizes the reported IC50 values for various angucycline derivatives against different human cancer cell lines. The data indicates that angucyclines can exhibit potent cytotoxicity in the low micromolar to nanomolar range.

Biosynthesis of Angucyclines: From Precursors to this compound

This compound, as an angucycline, originates from a type II polyketide synthase (PKS) pathway. The biosynthesis is initiated with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units to form a linear decaketide. This polyketide chain then undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes within the biosynthetic gene cluster, to yield key tetracyclic intermediates.

Two pivotal and early-stage precursors in the biosynthesis of many angucyclines are UWM6 and prejadomycin .[6][7] These molecules represent the first stable tetracyclic structures from which a diverse array of angucycline antibiotics, including this compound, are derived through further enzymatic modifications such as oxidations, reductions, and glycosylations.

Angucycline Biosynthesis cluster_0 Core Polyketide Synthesis cluster_1 Cyclization and Early Precursors cluster_2 Mature Angucycline Acetyl-CoA Acetyl-CoA Linear Decaketide Linear Decaketide Acetyl-CoA->Linear Decaketide Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear Decaketide Extender Units (x9) [Type II PKS] UWM6 UWM6 Linear Decaketide->UWM6 Cyclization Prejadomycin Prejadomycin Linear Decaketide->Prejadomycin Cyclization This compound This compound UWM6->this compound Further Modifications (e.g., Oxidation, Reduction) Prejadomycin->this compound Further Modifications (e.g., Oxidation, Reduction)

Figure 1: Simplified biosynthesis pathway of this compound.

Experimental Protocols: Cytotoxicity Assessment

The cytotoxicity of this compound and its precursors can be reliably determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds (this compound and its precursors) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (this compound & Precursors) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Signaling Pathways Implicated in Angucycline Cytotoxicity

The cytotoxic effects of angucycline antibiotics are often mediated through the induction of apoptosis. While the specific signaling pathways activated by this compound are still under investigation, many angucyclines have been shown to induce cell death through mechanisms involving DNA damage and the inhibition of key cellular enzymes. For instance, some jadomycin derivatives, which are structurally related to the precursors of this compound, are known to induce apoptosis.[2]

Angucycline Cytotoxicity Pathway Angucycline Angucycline Cellular Uptake Cellular Uptake Angucycline->Cellular Uptake DNA_Damage DNA Damage Cellular Uptake->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Cellular Uptake->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Enzyme_Inhibition->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Figure 3: General signaling pathway for angucycline-induced cytotoxicity.

This guide serves as a foundational resource for researchers investigating the cytotoxic properties of this compound and its biosynthetic precursors. The provided data and protocols are intended to facilitate further studies into the therapeutic potential of this promising class of natural products.

References

Head-to-head comparison of Ochromycinone and Rubiginone B2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone and Rubiginone B2 are naturally occurring polyketides belonging to the angucyclinone class of antibiotics. Both compounds, primarily isolated from Streptomyces species, have garnered interest in the scientific community for their potential therapeutic applications. This compound is currently under investigation for the treatment of psoriasis, suggesting anti-inflammatory and immunomodulatory properties. Rubiginone B2 has demonstrated the ability to potentiate the cytotoxic effects of vincristine (B1662923) in drug-resistant cancer cell lines, indicating its potential as a chemosensitizing agent. This guide provides a comprehensive head-to-head comparison of their known biological activities, supported by available data, and outlines detailed experimental protocols for their evaluation.

Chemical Structures and Properties

A fundamental comparison begins with the chemical structures of this compound and Rubiginone B2, which share a similar tetracyclic core characteristic of angucyclinones.

PropertyThis compoundRubiginone B2
Chemical Formula C₁₉H₁₄O₄C₂₀H₁₆O₄
Molecular Weight 306.31 g/mol 320.34 g/mol
IUPAC Name (3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
CAS Number 28882-53-3130548-10-6
Key Structural Difference Possesses a hydroxyl group at the C-8 position.Possesses a methoxy (B1213986) group at the C-8 position.

Biological Activity: A Comparative Overview

Direct comparative studies evaluating the biological activities of this compound and Rubiginone B2 under identical experimental conditions are limited in the current scientific literature. However, individual studies provide insights into their distinct therapeutic potentials.

Anticancer and Cytotoxic Activity

Rubiginone B2 has been shown to significantly potentiate the cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells.[1] This suggests a mechanism that may involve the modulation of drug resistance pathways. The broader class of rubiginones has been noted for their cytostatic activity against various tumor cell lines.[2]

Table 1: Summary of Known Anticancer and Cytotoxic Activities

CompoundActivityCell LinesQuantitative Data (IC₅₀)
This compound Antifungal, Potential Anti-inflammatoryNot extensively reportedData not available
Rubiginone B2 Potentiates Vincristine CytotoxicityVCR-resistant P388 leukemia, Moser cellsData on potentiation, not direct IC₅₀
Antimicrobial Activity

This compound has demonstrated antifungal activity.[3] This is a key area of its biological profile, though specific Minimum Inhibitory Concentration (MIC) values against a broad panel of fungal species are not widely published. The rubiginone class of compounds, to which Rubiginone B2 belongs, has been reported to inhibit the growth of some Gram-positive bacteria.[2]

Table 2: Summary of Known Antimicrobial Activities

CompoundSpectrum of ActivityQuantitative Data (MIC)
This compound AntifungalData not available
Rubiginone B2 Antibacterial (Gram-positive) - as part of the rubiginone classData not available for the specific compound

Potential Mechanisms of Action and Signaling Pathways

This compound and Psoriasis: A Look at Inflammatory Pathways

This compound is currently under investigation in a clinical trial for psoriasis. The pathogenesis of psoriasis is known to involve the dysregulation of key inflammatory signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.[4][5] These pathways control cellular processes such as proliferation, differentiation, and the production of inflammatory cytokines.[4][6] While direct evidence of this compound's interaction with these pathways is yet to be published, its potential efficacy in psoriasis suggests a modulatory role on these critical signaling cascades.

Ochromycinone_Psoriasis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Stimuli Stimuli PI3K PI3K Stimuli->PI3K IKK IKK Stimuli->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene_Transcription mTOR->Gene_Transcription NF_kB NF_kB IKK->NF_kB NF_kB->Gene_Transcription This compound This compound This compound->PI3K Potential Inhibition This compound->IKK Potential Inhibition Inflammation_Proliferation Inflammation_Proliferation Gene_Transcription->Inflammation_Proliferation

Caption: Potential signaling pathways targeted by this compound in psoriasis.
Rubiginone B2 and Vincristine Potentiation

The mechanism by which Rubiginone B2 potentiates the cytotoxicity of vincristine is an area of active investigation. Vincristine is a microtubule-destabilizing agent that arrests cells in mitosis.[7] Resistance to vincristine can arise from various mechanisms, including increased drug efflux by transporters like P-glycoprotein. One hypothesis is that Rubiginone B2 may inhibit these efflux pumps, leading to higher intracellular concentrations of vincristine in resistant cells.

Rubiginone_Vincristine_Pathway cluster_cell Vincristine-Resistant Cancer Cell Vincristine_ext Vincristine (extracellular) P_gp P-glycoprotein (Efflux Pump) Vincristine_ext->P_gp Influx P_gp->Vincristine_ext Efflux Vincristine_int Vincristine (intracellular) Microtubules Microtubules Vincristine_int->Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubules->Mitotic_Arrest Rubiginone_B2 Rubiginone_B2 Rubiginone_B2->P_gp Potential Inhibition

Caption: Hypothesized mechanism of Rubiginone B2 in potentiating vincristine cytotoxicity.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, generalized protocols for assessing the key biological activities of this compound and Rubiginone B2.

Cytotoxicity Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, P388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and Rubiginone B2 stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Rubiginone B2 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Serial Dilutions of this compound/Rubiginone B2 A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for determining IC₅₀ values.
Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and Rubiginone B2 stock solutions (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Rubiginone B2 in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9] This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow A 1. Prepare Serial Dilutions of Compounds in 96-well plate B 2. Add Standardized Microbial Inoculum to each well A->B C 3. Incubate at Optimal Temperature and Duration B->C D 4. Determine Lowest Concentration with No Visible Growth (MIC) C->D

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound and Rubiginone B2, while structurally related, exhibit distinct and promising biological activities. This compound's potential as an anti-psoriatic agent warrants further investigation into its effects on inflammatory signaling pathways. Rubiginone B2's ability to overcome drug resistance in cancer cells presents a compelling case for its development as an adjuvant therapy.

Direct, head-to-head comparative studies are crucial to fully elucidate the relative potency and therapeutic indices of these two compounds. The experimental protocols provided in this guide offer a standardized framework for such investigations. Future research should focus on generating comprehensive quantitative data on their cytotoxic and antimicrobial profiles, as well as unraveling the specific molecular targets and signaling pathways they modulate. Such studies will be instrumental in guiding the preclinical and clinical development of these promising natural products.

References

Validation of Ochromycinone's Therapeutic Target in Psoriasis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ochromycinone, also known as STA-21, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in the pathogenesis of psoriasis. This guide provides a comprehensive comparison of this compound (STA-21) with other therapeutic alternatives for psoriasis, supported by experimental data and detailed methodologies for target validation. The content is tailored for researchers, scientists, and drug development professionals.

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The activation of the STAT3 signaling pathway is a critical event in the development of psoriatic lesions. This compound (STA-21) has demonstrated therapeutic potential by directly inhibiting STAT3 activation. This guide will delve into the validation of STAT3 as the therapeutic target of this compound and compare its performance with other established and emerging psoriasis treatments that target either the STAT3 pathway or alternative signaling cascades.

Comparison of this compound (STA-21) with Alternative Psoriasis Therapies

The following table summarizes the key characteristics and performance data of this compound (STA-21) and selected alternative therapies for psoriasis.

Therapeutic AgentTargetMechanism of ActionIC50/Efficacy DataRoute of Administration
This compound (STA-21) STAT3 Inhibits STAT3 dimerization and DNA binding. [1]IC50: 12.2 µM (DU145 prostate cancer cells), 18.7 µM (PC3 prostate cancer cells). In a clinical feasibility study, topical application of STA-21 ointment showed improvement in psoriatic lesions in six out of eight patients after two weeks.[2]Topical
Tofacitinib (B832) JAK1, JAK3Inhibits Janus kinases (JAKs), thereby blocking the phosphorylation and activation of STATs.[3][4]In a phase 2b study, 67% of patients receiving 15mg twice daily achieved a 75% improvement in the Psoriasis Area and Severity Index (PASI 75).[5]Oral
Apremilast PDE4Inhibits phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and subsequent modulation of inflammatory responses.[6]In clinical trials, approximately one-third of patients saw a 75% or greater improvement in psoriasis by week 16.[7]Oral
Secukinumab IL-17AA monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A).[8][9]In clinical trials, secukinumab has demonstrated high efficacy, with a significant proportion of patients achieving PASI 75 and even PASI 90.Subcutaneous injection

Experimental Protocols for STAT3 Target Validation

The validation of STAT3 as the therapeutic target of this compound (STA-21) involves several key experiments to demonstrate direct binding, inhibition of downstream signaling, and therapeutic efficacy in relevant disease models.

STAT3 Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3 in response to an inhibitor.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are seeded into 24-well plates.

    • Cells are co-transfected with a STAT3-responsive dual luciferase reporter construct (e.g., from Qiagen) and various STAT3 constructs using a suitable transfection reagent.[10]

  • Compound Treatment:

    • After 24 hours, the cells are treated with varying concentrations of this compound (STA-21) or a vehicle control.

    • To induce STAT3 activation, cells can be stimulated with a cytokine such as Interleukin-6 (IL-6) a few hours after transfection.[10]

  • Luciferase Activity Measurement:

    • After the desired incubation period (e.g., 24-48 hours), cell lysates are prepared.

    • Luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer. The activity of the STAT3-responsive firefly luciferase is normalized to the activity of the constitutively expressed Renilla luciferase to control for transfection efficiency and cell viability.[11]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct inhibition of STAT3 binding to its consensus DNA sequence.

Protocol:

  • Preparation of Nuclear Extracts:

    • Nuclear extracts containing activated STAT3 are prepared from cells stimulated with a cytokine (e.g., IL-6) or from cells with constitutively active STAT3.

  • Probe Labeling:

    • A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with a radioisotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, infrared dye).[12]

  • Binding Reaction:

    • The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of this compound (STA-21) or a vehicle control.

  • Electrophoresis and Detection:

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A decrease in the shifted band corresponding to the STAT3-DNA complex indicates inhibition.[12]

In Vivo Efficacy in a Psoriasis Mouse Model (K5.Stat3C Mice)

The K5.Stat3C transgenic mouse model, where keratinocytes express a constitutively active form of Stat3, develops a skin phenotype that closely resembles human psoriasis, making it an ideal model for testing STAT3 inhibitors.[13]

Protocol:

  • Animal Model:

    • Heterozygous K5.Stat3C mice are used. Psoriatic skin lesions can be induced or exacerbated by tape-stripping the skin for a period of two weeks.[14]

  • Topical Treatment:

    • A solution of this compound (STA-21) in a suitable vehicle (e.g., acetone) is topically applied to the affected skin area of the mice daily or as per the experimental design. A control group receives the vehicle alone.[15]

  • Evaluation of Psoriatic Phenotype:

    • The severity of the skin lesions is assessed macroscopically (e.g., scaling, erythema, thickness).

    • Skin biopsies are taken for histological analysis (e.g., H&E staining to measure epidermal thickness) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and inflammation (e.g., CD3+ T cells).[14][15]

Visualizing the Molecular Pathways and Experimental Logic

To better understand the mechanism of action of this compound and its comparison with other therapies, the following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for target validation, and the logical relationship between the different therapeutic approaches.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (IL-6, IL-22) Cytokines (IL-6, IL-22) Cytokine Receptor Cytokine Receptor Cytokines (IL-6, IL-22)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation This compound This compound (STA-21) This compound->STAT3_dimer Inhibition DNA DNA STAT3_dimer_nuc->DNA Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_clinical Clinical Validation Luciferase_Assay STAT3 Luciferase Reporter Assay Cell_Proliferation Keratinocyte Proliferation Assay Luciferase_Assay->Cell_Proliferation EMSA Electrophoretic Mobility Shift Assay (EMSA) EMSA->Cell_Proliferation Mouse_Model K5.Stat3C Psoriasis Mouse Model Cell_Proliferation->Mouse_Model Histology Histological Analysis (Epidermal Thickness) Mouse_Model->Histology IHC Immunohistochemistry (Inflammatory Markers) Mouse_Model->IHC Clinical_Trial Phase I/II Clinical Trial Histology->Clinical_Trial IHC->Clinical_Trial Hypothesis Hypothesis: This compound inhibits STAT3 Hypothesis->Luciferase_Assay Hypothesis->EMSA Therapeutic_Comparison cluster_therapies Therapeutic Interventions cluster_pathways Targeted Signaling Pathways Psoriasis Psoriasis Pathogenesis STAT3_Pathway STAT3 Signaling Psoriasis->STAT3_Pathway JAK_STAT_Pathway JAK-STAT Pathway Psoriasis->JAK_STAT_Pathway PDE4_Pathway PDE4/cAMP Pathway Psoriasis->PDE4_Pathway IL17_Pathway IL-17 Signaling Psoriasis->IL17_Pathway This compound This compound (STA-21) This compound->STAT3_Pathway Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK_STAT_Pathway Inhibits Apremilast Apremilast Apremilast->PDE4_Pathway Inhibits Secukinumab Secukinumab Secukinumab->IL17_Pathway Inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ochromycinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ochromycinone, a substance that requires careful management to protect both personnel and the environment. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, it is best practice to handle it with care, avoiding dust and aerosol formation, as well as contact with eyes and skin.

Personal Protective Equipment (PPE) and Waste Handling

The first line of defense against potential exposure is the correct use of PPE. All waste generated from experiments involving this compound should be handled as potentially hazardous chemical waste.

ItemSpecificationDisposal Protocol
Gloves Powder-free nitrile or neoprene gloves. Double gloving is recommended.Dispose of as chemical waste immediately after handling this compound or contaminated materials.
Gown Disposable, non-permeable protective gown.Dispose of as chemical waste.[1]
Eye Protection Tightly fitting safety goggles or a full-face shield.Decontaminate after use. If visibly contaminated, dispose of as chemical waste.[1]
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of aerosolization.Dispose of cartridges as hazardous waste according to institutional guidelines.[1]
Contaminated Labware All disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound.Dispose of directly into a designated, clearly labeled chemical waste container.
Contaminated Sharps Needles, blades, and other sharps contaminated with this compound.Dispose of in a designated puncture-resistant sharps container.[1]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial for safety and compliance. Waste material must be disposed of in accordance with national and local regulations.[2]

1. Waste Segregation:

  • Solid Waste: Place all contaminated solid, non-sharp waste (e.g., gloves, gowns, pipette tips) into a designated and clearly labeled chemical waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Store this container in a secondary containment bin.

  • Sharps Waste: Dispose of all sharps contaminated with this compound in a designated puncture-resistant sharps container.[1] Do not overfill the container.

2. Decontamination of Work Surfaces:

  • After completing work, decontaminate all surfaces. The choice of cleaning agent should be in accordance with your institution's safety office recommendations.

  • All cleaning materials used for decontamination should be disposed of as chemical waste.[1]

3. Waste Collection and Disposal:

  • Do not dispose of this compound waste via standard laboratory trash or sewer systems.[1][3]

  • Arrange for the collection of the chemical waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Ensure all waste containers are properly labeled and sealed before collection.

In Case of a Spill:

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: Cover drains.[2] For solid spills, carefully take up the material to avoid generating dust.[2] For liquid spills, collect, bind, and pump off the spill.[2]

  • Proper Disposal: Dispose of all cleanup materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Waste Containment cluster_3 Final Disposal This compound Handling This compound Handling Solid Waste Solid Waste This compound Handling->Solid Waste Liquid Waste Liquid Waste This compound Handling->Liquid Waste Sharps Waste Sharps Waste This compound Handling->Sharps Waste Labeled Chemical Waste Container Labeled Chemical Waste Container Solid Waste->Labeled Chemical Waste Container Sealed Hazardous Waste Container Sealed Hazardous Waste Container Liquid Waste->Sealed Hazardous Waste Container Puncture-Resistant Sharps Container Puncture-Resistant Sharps Container Sharps Waste->Puncture-Resistant Sharps Container EHS/Licensed Contractor Pickup EHS/Licensed Contractor Pickup Labeled Chemical Waste Container->EHS/Licensed Contractor Pickup Sealed Hazardous Waste Container->EHS/Licensed Contractor Pickup Puncture-Resistant Sharps Container->EHS/Licensed Contractor Pickup

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Handling Guidelines for Ochromycinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ochromycinone (also known as STA-21), a comprehensive understanding of safety and handling protocols is paramount. While some safety data sheets (SDS) for this compound (CAS No. 28882-53-3) suggest it is not classified as a hazardous substance, other sources recommend treating it as potentially hazardous until more information is available.[1] Therefore, a cautious approach to handling is advised to ensure personnel safety and procedural integrity.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on a precautionary approach.

Protection Type Recommended PPE Specifications and Use
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves should be inspected for integrity before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally required under normal handling conditionsUse in a well-ventilated area. If creating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize risks and ensure the efficient use of this compound.

Preparation:

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[1]

  • Work Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment and reagents, including this compound, solvents, and measurement tools.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Dissolving: When weighing the solid form of this compound, do so in a well-ventilated area or a fume hood to avoid inhalation of any fine particles. This compound is a crystalline solid and is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF).[1]

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1]

  • Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, rinse the affected area with copious amounts of water.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is a natural antibiotic, it should be treated as chemical waste.[1][2]

  • Unused this compound: Unused or expired solid this compound should be disposed of as chemical waste according to your institution's guidelines. It should not be discarded in the regular trash or down the drain.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled hazardous waste container.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as solid chemical waste. These items should be collected in a designated waste container.

  • Decontamination: The work area should be decontaminated after the completion of work using an appropriate cleaning agent.

Always consult and adhere to your institution's specific waste disposal protocols.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Prepare_Work_Area Prepare Work Area Review_SDS->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_and_Dissolve Weigh & Dissolve Don_PPE->Weigh_and_Dissolve Conduct_Experiment Conduct Experiment Weigh_and_Dissolve->Conduct_Experiment Decontaminate_Area Decontaminate Area Conduct_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

References

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